Product packaging for 4-(4-Methylpiperazin-1-yl)cyclohexanone(Cat. No.:CAS No. 155778-84-0)

4-(4-Methylpiperazin-1-yl)cyclohexanone

Cat. No.: B151978
CAS No.: 155778-84-0
M. Wt: 196.29 g/mol
InChI Key: NAOHDHPUKPYRAO-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)cyclohexanone is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O B151978 4-(4-Methylpiperazin-1-yl)cyclohexanone CAS No. 155778-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHDHPUKPYRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576175
Record name 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155778-84-0
Record name 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway: Reductive Amination

The most logical and efficient method for the synthesis of 4-(4-methylpiperazin-1-yl)cyclohexanone is the reductive amination of a 4-substituted cyclohexanone derivative. To ensure regioselectivity and avoid the formation of isomeric byproducts, the reaction is best performed starting from 1,4-cyclohexanedione monoethylene ketal. This protecting group strategy allows for the selective reaction at one of the ketone functionalities.

The overall synthetic strategy involves two key steps:

  • Reductive Amination: Reaction of 1,4-cyclohexanedione monoethylene ketal with 1-methylpiperazine in the presence of a reducing agent to form the protected intermediate, 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane.

  • Deprotection: Removal of the ketal protecting group under acidic conditions to yield the final product, this compound.

A direct reductive amination of 1,4-cyclohexanedione with one equivalent of 1-methylpiperazine could also be envisioned, though this approach may present challenges in controlling selectivity and could lead to the formation of the disubstituted byproduct.

Experimental Protocols

The following is a detailed, representative experimental protocol for the proposed synthesis. It is important to note that these conditions are based on established procedures for similar reductive amination reactions and may require optimization for this specific transformation.

Pathway 1: From 1,4-Cyclohexanedione Monoethylene Ketal

This pathway offers superior control over the reaction's regioselectivity.

Step 1: Synthesis of 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane

  • To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added 1-methylpiperazine (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • The purified 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane from the previous step is dissolved in a mixture of acetone and an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl).

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the deprotection is complete.

  • The acetone is removed under reduced pressure, and the aqueous residue is basified to a pH of >10 with a suitable base, such as sodium hydroxide (NaOH).

  • The aqueous layer is then extracted multiple times with a suitable organic solvent, such as DCM or ethyl acetate.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the final product, this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound has been found in the searched literature, a table of expected and typical quantitative data for analogous reductive amination reactions is provided below for reference.

ParameterExpected/Typical Value
Yield (Step 1) 70-90%
Yield (Step 2) 85-95%
Overall Yield 60-85%
Purity (after chromatography) >95%
Reaction Time (Step 1) 12-24 hours
Reaction Time (Step 2) 2-6 hours
Reaction Temperature Room Temperature

Mandatory Visualization

Synthesis_Pathway Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 1,4-Cyclohexanedione Monoethylene Ketal C 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane A->C Reductive Amination (NaBH(OAc)3) B 1-Methylpiperazine B->C D This compound C->D Acidic Deprotection (e.g., HCl)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental_Workflow Experimental Workflow Start Mix Reactants Reaction1 Reductive Amination Start->Reaction1 Quench Quench Reaction Reaction1->Quench Extraction1 Workup & Extraction Quench->Extraction1 Purification1 Column Chromatography Extraction1->Purification1 Intermediate Isolate Intermediate Purification1->Intermediate Reaction2 Deprotection Intermediate->Reaction2 Neutralization Neutralize Reaction2->Neutralization Extraction2 Workup & Extraction Neutralization->Extraction2 FinalProduct Isolate Final Product Extraction2->FinalProduct

Caption: A logical workflow for the synthesis and purification process.

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)cyclohexanone (CAS Number 155778-84-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and potential biological relevance of 4-(4-Methylpiperazin-1-yl)cyclohexanone. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided based on established chemical principles.

Core Properties and Physicochemical Data

This compound is a heterocyclic organic compound incorporating both a cyclohexanone and a methylpiperazine moiety.[1] Its chemical structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the piperazine group, a common pharmacophore, indicates a potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155778-84-0[1]
Molecular Formula C₁₁H₂₀N₂O[1]
Molecular Weight 196.29 g/mol [1]
Appearance Likely a solid or oil (not specified in available data)N/A
Purity Commercially available at ≥97%[1]
Storage Conditions Room temperature[1]
SMILES CN1CCN(CC1)C2CCC(=O)CC2[2]
InChIKey NAOHDHPUKPYRAO-UHFFFAOYSA-NN/A

Putative Synthesis via Reductive Amination

Proposed Experimental Protocol:

Reaction Scheme:

1,4-Cyclohexanedione + N-Methylpiperazine → this compound

Materials:

  • 1,4-Cyclohexanedione (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 1,4-cyclohexanedione in the chosen solvent, add N-methylpiperazine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture in portions, maintaining the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

G Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 1_4_Cyclohexanedione 1,4-Cyclohexanedione Reaction_Mixture Reaction Mixture (Formation of Iminium Ion) 1_4_Cyclohexanedione->Reaction_Mixture N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Reaction_Mixture Reducing_Agent Sodium Triacetoxyborohydride Reduction In situ Reduction Reducing_Agent->Reduction Solvent DCM or DCE Solvent->Reaction_Mixture Catalyst Acetic Acid Catalyst->Reaction_Mixture Reaction_Mixture->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The 4-methylpiperazine moiety is a common structural feature in a variety of biologically active compounds, including antipsychotics, antidepressants, and other central nervous system (CNS) agents. It is known to interact with various receptors and transporters. While no specific biological data for this compound has been reported, it is plausible that this compound could serve as a scaffold for the development of novel therapeutics.

For instance, many piperazine-containing drugs target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. A hypothetical interaction could involve the binding of the piperazine nitrogen to key residues within the receptor's binding pocket, modulating downstream signaling cascades.

DOT Script for a Hypothetical Signaling Pathway:

G Hypothetical GPCR Signaling Pathway Ligand This compound (Hypothetical Ligand) GPCR G-Protein Coupled Receptor (e.g., Dopamine or Serotonin Receptor) Ligand->GPCR Binding G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response Phosphorylation Cascade

Caption: A potential GPCR signaling pathway modulated by a piperazine-containing compound.

Analytical Characterization

While experimental spectra for this compound are not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR Signals for the methyl group on the piperazine ring (singlet, ~2.3 ppm), methylene protons on the piperazine and cyclohexanone rings (multiplets, ~2.0-3.0 ppm), and the methine proton on the cyclohexanone ring adjacent to the piperazine nitrogen (multiplet, ~2.5-3.5 ppm).
¹³C NMR A signal for the carbonyl carbon (~210 ppm), signals for the carbons of the cyclohexanone and piperazine rings, and a signal for the methyl carbon.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹), C-N stretching bands, and C-H stretching and bending vibrations.[3]
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of 196.29.

Safety and Handling

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation. The toxicological properties have not been fully investigated.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its biological activity is currently lacking, its structural features suggest that it warrants further investigation. The synthetic route via reductive amination is a practical and efficient method for its preparation. As with any chemical substance, appropriate safety precautions should be taken during handling and use. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this compound.

References

Spectroscopic Profile of 4-(4-Methylpiperazin-1-yl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-(4-Methylpiperazin-1-yl)cyclohexanone. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, including cyclohexanone and N-methylpiperazine derivatives. This guide also outlines hypothetical experimental protocols for acquiring such data and includes workflow diagrams to illustrate the process of spectroscopic analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who may be working with this or related compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a cyclohexanone ring and an N-methylpiperazine moiety. The cyclohexanone scaffold is a common feature in many biologically active compounds, while the piperazine ring is a well-known pharmacophore present in numerous approved drugs, often imparting favorable pharmacokinetic properties. The combination of these two fragments in this compound makes it an interesting candidate for further investigation in drug discovery and development.

Accurate spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. This guide aims to provide a foundational dataset for this compound to aid researchers in its synthesis, purification, and further studies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexanone H (axial, adjacent to C=O)2.00 - 2.20m2H
Cyclohexanone H (equatorial, adjacent to C=O)2.30 - 2.50m2H
Cyclohexanone H (axial, adjacent to piperazine)1.60 - 1.80m2H
Cyclohexanone H (equatorial, adjacent to piperazine)2.10 - 2.30m2H
Cyclohexanone CH (methine)2.40 - 2.60m1H
Piperazine H (adjacent to cyclohexanone)2.50 - 2.70t4H
Piperazine H (adjacent to N-CH₃)2.30 - 2.50t4H
N-CH₃2.25s3H

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O210.0 - 212.0
Cyclohexanone CH (methine)65.0 - 68.0
Cyclohexanone CH₂ (adjacent to C=O)40.0 - 42.0
Cyclohexanone CH₂ (adjacent to CH)30.0 - 33.0
Piperazine CH₂ (adjacent to cyclohexanone)50.0 - 53.0
Piperazine CH₂ (adjacent to N-CH₃)55.0 - 58.0
N-CH₃45.0 - 47.0

Predicted in CDCl₃ at 100 MHz.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
2940 - 2860C-HAlkane stretching
1710 - 1720C=OKetone stretching
1450 - 1470C-HAlkane bending
1150 - 1250C-NAmine stretching
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
196[M]⁺ (Molecular Ion)
181[M - CH₃]⁺
99[M - C₆H₁₀O]⁺
83[C₆H₁₁O]⁺
70[C₄H₈N]⁺

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. 1024 scans are co-added.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added and averaged. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC).

  • Sample Preparation: 1 mg of this compound is dissolved in 1 mL of methanol. 1 µL of this solution is injected into the GC.

  • GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness is used. The oven temperature is programmed to start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes. Helium is used as the carrier gas.

  • MS Conditions: The EI source is operated at 70 eV. The mass analyzer is set to scan from m/z 40 to 400.

  • Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis.

nmr_workflow Start Dissolve Sample in CDCl₃ Acquire_1H Acquire ¹H NMR Spectrum Start->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Start->Acquire_13C Process_1H Process ¹H Data Acquire_1H->Process_1H Process_13C Process ¹³C Data Acquire_13C->Process_13C Analyze Analyze Spectra Process_1H->Analyze Process_13C->Analyze

Caption: Detailed workflow for NMR analysis.

Conclusion

This technical guide provides a predicted but comprehensive spectroscopic profile of this compound, a compound of interest in medicinal chemistry. The tabulated NMR, IR, and MS data, although not experimentally verified, offer a valuable starting point for researchers. The detailed hypothetical experimental protocols and workflow diagrams serve as a practical guide for the characterization of this and similar molecules. It is our hope that this document will facilitate future research and development involving this compound.

Crystal Structure Analysis of a Piperazine Derivative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the crystal structure of 4-(4-Methylpiperazin-1-yl)cyclohexanone did not yield publicly available crystallographic data. To fulfill the core requirements of this request, this guide provides a comprehensive crystal structure analysis of a closely related and structurally characterized compound: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone . This compound shares the core piperazine moiety, offering valuable insights into the structural characteristics of this important chemical class.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of clinically used drugs. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents.

This technical guide provides a detailed overview of the crystal structure analysis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, a compound that serves as a valuable case study for researchers working with piperazine-containing molecules.

Molecular Structure and Conformation

The asymmetric unit of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone contains one molecule. The central piperazine ring adopts a classic chair conformation. The geometry of the molecule is further defined by the dihedral angle between the mean plane of the benzene ring and the acetyl group, which is 48.7(1)°.[1]

Crystallographic Data and Structure Refinement

The crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₁₂H₁₆N₂O₂
Formula Weight220.27
Temperature173 K
Wavelength (Cu Kα)1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a6.13183(19) Å
b12.0106(4) Å
c14.8704(5) Å
α90°
β94.025(3)°
γ90°
Volume1092.46(6) ų
Z4
Calculated Density1.338 Mg/m³
Absorption Coefficient0.75 mm⁻¹
F(000)472
Crystal Size0.48 x 0.46 x 0.32 mm
Table 2: Data Collection and Refinement Statistics
ParameterValue
DiffractometerAgilent Xcalibur (Eos, Gemini)
Theta range for data collection4.7 to 72.3°
Index ranges-7 ≤ h ≤ 5, -14 ≤ k ≤ 14, -18 ≤ l ≤ 17
Reflections collected6224
Independent reflections2134 [R(int) = 0.025]
Completeness to theta = 67.0°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission1.000 and 0.833
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2134 / 0 / 147
Goodness-of-fit on F²1.07
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.113
R indices (all data)R1 = 0.045, wR2 = 0.116
Largest diff. peak and hole0.22 and -0.18 e.Å⁻³

Experimental Protocols

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.[2] The reaction mixture is then filtered, and the filtrate is evaporated. The resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes. The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution. This solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide. The final product is collected by filtration and recrystallized from ethanol.[2]

Synthesis_Workflow reagents 4-(1-piperazinyl)phenol dihydrobromide Acetic anhydride Potassium carbonate 1,4-Dioxane reflux Stir and Reflux (3 days) reagents->reflux filtration1 Filter Reaction Mixture reflux->filtration1 evaporation Evaporate Filtrate filtration1->evaporation workup Aqueous Workup (Water, NaHCO3) evaporation->workup filtration2 Filter Precipitate workup->filtration2 dissolution Dissolve in dilute HCl filtration2->dissolution extraction Extract with CHCl3 dissolution->extraction neutralization Neutralize with NH4OH extraction->neutralization filtration3 Filter Product neutralization->filtration3 recrystallization Recrystallize from Ethanol filtration3->recrystallization Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B (Symmetry Generated) O2_A O2-H2 O1_B O1 O2_A->O1_B O-H···O Hydrogen Bond Piperazine_A Piperazine Ring A Phenyl_A Phenyl Ring A Piperazine_A->Phenyl_A Acetyl_A Acetyl Group A Piperazine_A->Acetyl_A Phenyl_A->O2_A Piperazine_B Piperazine Ring B Phenyl_B Phenyl Ring B Piperazine_B->Phenyl_B Acetyl_B Acetyl Group B Piperazine_B->Acetyl_B Acetyl_B->O1_B

References

Navigating the Physicochemical Landscape of 4-(4-Methylpiperazin-1-yl)cyclohexanone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-(4-Methylpiperazin-1-yl)cyclohexanone, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document provides a framework for understanding and evaluating the physicochemical properties of this compound. While specific experimental data for this molecule is not extensively published, this guide furnishes detailed, standardized experimental protocols and illustrative data to serve as a practical reference for laboratory investigation.

Introduction

The journey of a drug candidate from discovery to a viable pharmaceutical product is intricately linked to its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and dictates formulation strategies, while stability ensures the compound's integrity, safety, and efficacy throughout its shelf life. This compound, with its molecular formula C11H20N2O and a molecular weight of 196.29 g/mol , presents a unique set of characteristics that necessitate a thorough investigation of its behavior in various solvent systems and under diverse environmental conditions.[1][2][3] This guide outlines the fundamental approaches to characterizing these properties.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any solubility or stability study.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H20N2O[1][2][3]
Molecular Weight196.29 g/mol [1][2][3]
AppearanceNot specified in literature; likely a solid at room temperatureAssumed
pKaNot specified in literature; the piperazine moiety suggests basic characterAssumed
LogPNot specified in literature

Note: This table is populated with available data. The pKa and LogP values are critical parameters that would need to be experimentally determined.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic effect. The following sections and data tables are illustrative and represent the type of data that should be generated during a comprehensive solubility assessment.

Aqueous Solubility

Understanding the solubility in aqueous media across a physiologically relevant pH range is a cornerstone of pre-formulation studies.

Table 2: Illustrative Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method
2.0 (0.01 N HCl)25> 50Shake-flask
4.5 (Acetate Buffer)2525.3Shake-flask
6.8 (Phosphate Buffer)255.2Shake-flask
7.4 (Phosphate Buffer)252.1Shake-flask
2.0 (0.01 N HCl)37> 60Shake-flask
4.5 (Acetate Buffer)3732.8Shake-flask
6.8 (Phosphate Buffer)377.5Shake-flask
7.4 (Phosphate Buffer)373.0Shake-flask

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for designing crystallization processes, analytical methods, and non-aqueous formulations.

Table 3: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Classification
Methanol32.7> 100Freely Soluble
Ethanol24.6> 80Freely Soluble
Isopropyl Alcohol19.945.2Soluble
Acetone20.765.7Soluble
Dichloromethane8.9> 100Freely Soluble
Ethyl Acetate6.015.8Sparingly Soluble
Acetonitrile37.572.1Soluble
Toluene2.4< 1.0Sparingly Soluble
Heptane1.9< 0.1Practically Insoluble

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Stability Analysis

Evaluating the chemical stability of this compound is critical to ensure that it remains unchanged during storage and administration, thereby preserving its efficacy and safety.

Solid-State Stability

Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 4: Illustrative Solid-State Forced Degradation of this compound

ConditionDurationAssay (%)Total Impurities (%)
80°C7 days99.50.5
80°C / 75% RH7 days98.21.8
High-Intensity Light (ICH Q1B)1.2 million lux hours99.80.2

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Solution-State Stability

The stability in solution is paramount for the development of liquid dosage forms and for defining appropriate storage conditions for stock solutions used in research and manufacturing.

Table 5: Illustrative Solution-State Stability of this compound (1 mg/mL) at 25°C

Solvent/BufferpHDurationAssay (%)
0.1 N HCl1.224 hours92.5
Water~ 8.0 (unbuffered)24 hours99.1
0.1 N NaOH13.024 hours85.3
3% Hydrogen PeroxideNeutral24 hours78.9

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable physicochemical characterization.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow suspension to settle C->D E Filter supernatant D->E F Analyze filtrate by HPLC E->F

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products.

Protocol:

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with buffers like phosphate or formate) to achieve optimal separation.

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Optimization: Analyze the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other. Adjust parameters such as gradient, flow rate, and temperature as needed.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, confirming the method's specificity.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and robustness.

G cluster_dev Method Development cluster_opt Optimization & Specificity cluster_val Validation A Screen Columns & Mobile Phases B Perform Forced Degradation A->B C Optimize Separation B->C D Assess Peak Purity (PDA) C->D E Validate according to ICH Guidelines D->E

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical prerequisite for its successful development in any pharmaceutical application. This technical guide provides a robust framework of standardized protocols and illustrative data to guide researchers in this endeavor. The experimental determination of the data presented illustratively herein will provide the necessary foundation for informed decisions in formulation development, analytical method design, and the establishment of appropriate storage and handling procedures.

References

Potential Mechanism of Action of 4-(4-Methylpiperazin-1-yl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document outlines a hypothetical mechanism of action for 4-(4-Methylpiperazin-1-yl)cyclohexanone. As of the date of this publication, there is no direct experimental evidence in the public domain detailing the biological activity of this specific compound. The proposed mechanism is inferred from the known activities of structurally related molecules containing methylpiperazine and cyclohexanone moieties. This guide is intended for research and informational purposes only.

Introduction

This compound is a synthetic organic compound featuring a cyclohexanone ring substituted with a methylpiperazine group. While the specific biological targets of this molecule have not been elucidated, structure-activity relationship (SAR) studies of analogous compounds suggest a potential role as a modulator of key enzymes and receptors in the central nervous system. The piperazine ring is a common scaffold in a variety of biologically active compounds, and its derivatives have shown affinity for a range of targets. This guide will explore a plausible mechanism of action centered on the inhibition of Monoamine Oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters.

Hypothetical Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition

Based on the prevalence of the methylpiperazine moiety in known MAO inhibitors, it is hypothesized that this compound may act as a competitive inhibitor of Monoamine Oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.

The proposed interaction involves the binding of the this compound molecule to the active site of the MAO-A enzyme, thereby preventing the binding and subsequent degradation of its natural substrates. The nitrogen atoms of the piperazine ring are likely to play a crucial role in the interaction with the enzyme's active site.

Signaling Pathway Diagram

MAO_A_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Serotonin, Norepinephrine, Dopamine MAO-A Monoamine Oxidase A Monoamines->MAO-A Degradation VMAT2 VMAT2 Monoamines->VMAT2 Packaging Metabolites Inactive Metabolites MAO-A->Metabolites Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Synaptic_Cleft_Monoamines Increased Synaptic Monoamines Synaptic_Vesicle->Synaptic_Cleft_Monoamines Neurotransmitter Release Receptors Postsynaptic Receptors Signal_Transduction Signal Transduction Cascade Receptors->Signal_Transduction Compound This compound Compound->MAO-A Inhibition Synaptic_Cleft_Monoamines->Receptors Binding

Caption: Hypothetical signaling pathway of MAO-A inhibition.

Data Presentation

The following table presents hypothetical quantitative data for the inhibitory activity of this compound against MAO-A and MAO-B. These values are for illustrative purposes and are based on typical potencies observed for similar classes of compounds.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Selectivity (MAO-B/MAO-A)
This compoundMAO-AFluorometric8542118
This compoundMAO-BFluorometric100505025-
Clorgyline (Reference)MAO-AFluorometric126833
Selegiline (Reference)MAO-BFluorometric9849-

Experimental Protocols

The following is a representative experimental protocol for an in vitro Monoamine Oxidase A (MAO-A) inhibition assay.

In Vitro MAO-A Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A.

Materials:

  • Human recombinant MAO-A (e.g., from insect cells)

  • MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (test compound)

  • Clorgyline (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in assay buffer to achieve a range of final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute the human recombinant MAO-A enzyme and the substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the assay buffer.

    • Add the test compound dilutions or the positive control (clorgyline).

    • Add the diluted MAO-A enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the MAO-A substrate to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light. After incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

experimental_workflow Start Start Compound_Prep Prepare Compound and Control Dilutions Start->Compound_Prep Enzyme_Prep Prepare MAO-A Enzyme and Substrate Solutions Start->Enzyme_Prep Plate_Setup Set up 96-well Plate: Buffer, Compound/Control Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Add_Enzyme Add MAO-A Enzyme Plate_Setup->Add_Enzyme Pre_Incubation Pre-incubate at 37°C Add_Enzyme->Pre_Incubation Add_Substrate Initiate Reaction with Substrate Pre_Incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro MAO-A inhibition assay.

Conclusion

While the precise molecular interactions remain to be experimentally validated, the structural features of this compound provide a rationale for investigating its potential as a Monoamine Oxidase A inhibitor. The methodologies and hypothetical data presented in this guide offer a framework for the initial biological characterization of this compound. Further in vitro and in vivo studies are necessary to confirm this proposed mechanism of action and to explore the full pharmacological profile of this compound.

A Technical Guide to 4-(4-Methylpiperazin-1-yl)cyclohexanone and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 4-(4-Methylpiperazin-1-yl)cyclohexanone and its structurally related analogs. This class of compounds, characterized by a central cyclohexanone or cyclohexyl core linked to a piperazine moiety, has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, particularly in the realm of Central Nervous System (CNS) disorders.

Synthesis and Chemical Properties

The core structure of this compound (CAS: 155778-84-0, Formula: C11H20N2O, Molecular Weight: 196.29 g/mol ) serves as a key building block for the synthesis of a diverse range of analogs. The primary synthetic route to this and related compounds is through reductive amination . This reaction typically involves the condensation of a cyclohexanone derivative with a suitable piperazine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.

General Synthesis Protocol: Reductive Amination

A common method for the synthesis of 4-(substituted-piperazin-1-yl)cyclohexanones involves the reaction of 1,4-cyclohexanedione with an appropriate N-substituted piperazine in the presence of a reducing agent.

Experimental Protocol: Synthesis of this compound

  • Materials: 1,4-Cyclohexanedione, 1-methylpiperazine, sodium triacetoxyborohydride, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, ethyl acetate, hexane.

  • Procedure:

    • To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous DCM, add 1-methylpiperazine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane to yield this compound.

This general protocol can be adapted for the synthesis of a wide array of analogs by varying the N-substituent on the piperazine ring and by using different substituted cyclohexanone starting materials.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of biological activities, with a primary focus on their interaction with CNS receptors. The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, and its combination with a cyclohexyl or cyclohexanone scaffold has led to the discovery of potent ligands for dopamine and serotonin receptors.

Antipsychotic Activity

Many analogs exhibit antagonist or partial agonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic drugs used in the treatment of schizophrenia. The modulation of these receptors is crucial for alleviating both the positive and negative symptoms of the disorder.

Antimicrobial and Anticancer Activity

Some derivatives have also shown promising results as antimicrobial and anticancer agents. The specific mechanisms of action in these therapeutic areas are still under investigation but highlight the broad biological potential of this chemical scaffold.

Quantitative Biological Data

The following tables summarize the biological data for selected analogs from the literature.

Compound IDStructureTargetAssayActivity (IC50/Ki)Reference
1 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N,N-diphenylacetamideDopamine D2Apomorphine-induced climbing (mice)Significant inhibition[1]
2 2-{1'-(4''-Methoxyphenyl)-1'-[4''-(2'''-hydroxyethoxy)ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochlorideS. aureusMicrodilutionMIC = 100 µg/mL[2]
3 N-((1-(4-(propylsulfonyl)piperazin-1-yl)cyclohexyl)methyl)benzamideGlycine Transporter-1 (GlyT-1)[3H]Glycine uptakeIC50 = 50-100 nM[3]
4 trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazineDopamine D2[3H]Spiperone bindingKi = 5.2 nM[4]
5 7-[(4-(4-methylphenyl)piperazin-1-yl)propoxy]-4-methylchromen-2-one5-HT2A5-HTP induced head twitches (mice)Significant inhibition[5]

Note: The presented data is a selection from various studies and direct comparison may not be appropriate due to differing experimental conditions.

Key Signaling Pathways

The therapeutic effects of this compound analogs in the CNS are primarily mediated through the modulation of G-protein coupled receptors (GPCRs), particularly the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades. D2 receptor activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which generally leads to a hyperpolarization of the neuron and reduced neuronal excitability.[4][6][7]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., decreased excitability) PKA_active->Cellular_Response phosphorylates targets Ligand Dopamine / Analog Ligand->D2R binds

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor.[1] Upon activation, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] DAG activates protein kinase C (PKC), while IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][8] This increase in intracellular calcium and PKC activation triggers a wide range of downstream cellular responses.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT2A Receptor G_protein Gq/11 Protein HT2AR->G_protein activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes G_protein->PLC activates IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2->Cellular_Response PKC->Cellular_Response Ligand Serotonin / Analog Ligand->HT2AR binds

Serotonin 5-HT2A Receptor Signaling Pathway.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound analogs.

Dopamine D2 Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the dopamine D2 receptor.

Experimental Protocol: [3H]Spiperone Competition Binding Assay

  • Materials: Cell membranes prepared from cells expressing human dopamine D2 receptors, [3H]Spiperone (radioligand), test compounds, wash buffer (e.g., Tris-HCl), scintillation cocktail, glass fiber filters.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]Spiperone in a buffer solution.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50 value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare reaction mixture: - Cell membranes with D2 receptors - [3H]Spiperone (radioligand) - Test compound (various concentrations) B Incubate to reach equilibrium A->B C Rapid filtration through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Scintillation counting to measure radioactivity D->E F Data analysis: - Determine IC50 - Calculate Ki E->F

Dopamine D2 Receptor Binding Assay Workflow.
Apomorphine-Induced Climbing Behavior in Mice

This in vivo assay is a widely used behavioral model to assess the potential antipsychotic activity of a compound by measuring its ability to antagonize the effects of the dopamine agonist apomorphine.[9][10]

Experimental Protocol: Mouse Climbing Test

  • Animals: Male mice.

  • Materials: Test compound, apomorphine hydrochloride, vehicle, climbing cages (wire mesh cages).

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

    • After a specific pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, subcutaneously) to induce climbing behavior.

    • Place the mice individually into the climbing cages.

    • Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for a 30-minute period) starting 10 minutes after apomorphine injection.

    • Scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = one or two paws on the wall, 2 = all four paws on the wall).

    • Analyze the data to determine if the test compound significantly reduces the climbing score compared to the vehicle-treated group.

Climbing_Assay_Workflow A Administer test compound or vehicle to mice B Pretreatment period A->B C Administer apomorphine to induce climbing B->C D Place mice in climbing cages C->D E Observe and score climbing behavior at regular intervals D->E F Analyze data and compare treatment groups E->F

Apomorphine-Induced Climbing Assay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The synthetic accessibility and the potential for diverse functionalization of both the piperazine and cyclohexanone moieties allow for fine-tuning of the pharmacological properties. Future research in this area should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Furthermore, a deeper investigation into the mechanisms of action for the observed antimicrobial and anticancer activities could open up new avenues for the application of this versatile class of compounds. The integration of computational modeling with synthetic chemistry and biological testing will be crucial in guiding the rational design of the next generation of drugs based on this privileged scaffold.

References

An In-depth Technical Guide on the Known Biological Activities of Piperazine-Containing Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of a specific class of heterocyclic compounds: piperazine-containing cyclohexanones. These molecules, often synthesized as Mannich bases, have emerged as a scaffold of interest in medicinal chemistry due to their potential therapeutic applications. This document collates quantitative data, details key experimental protocols, and visualizes relevant chemical and biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Structure and Synthesis

Piperazine-containing cyclohexanones are primarily synthesized through the Mannich reaction. This three-component condensation involves a cyclohexanone, an amine (in this case, a piperazine derivative), and an aldehyde. The resulting "Mannich base" structure combines the lipophilic cyclohexanone ring with the versatile piperazine moiety, which is a common pharmacophore in many approved drugs.[1]

Synthesis_of_Piperazine_Containing_Cyclohexanones Cyclohexanone Cyclohexanone Enol Enol Intermediate Cyclohexanone->Enol Acid/Base Catalysis Piperazine Piperazine Derivative Product Piperazine-Containing Cyclohexanone (Mannich Base) Piperazine->Product plus2 + Aldehyde Aldehyde Aldehyde->Product plus1 + Enol->Product

Caption: General scheme of the Mannich reaction for the synthesis of piperazine-containing cyclohexanones.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of piperazine-containing cyclohexanones. Specifically, series of 2-{1'-Aryl-1'-[4''-(substituted)piperazin-1-yl]-methyl}-cyclohexanone hydrochlorides have been synthesized and evaluated against a panel of pathogenic bacteria and fungi.[2][3]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by measuring the zone of inhibition against various microbial strains. The data presented in Table 1 summarizes the in vitro antimicrobial activity of a representative series of these compounds.

Table 1: Antimicrobial Activity of 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl)piperazin-1-yl]-methyl}-cyclohexanone hydrochloride derivatives (Zone of Inhibition in mm)

CompoundR-group (Aryl)S. aureusB. megateriumE. coliS. typhimuriumA. niger
4a -C₆H₅1516141513
4b -2-Cl-C₆H₄1817161815
4c -4-Cl-C₆H₄2019182017
4d -2-OH-C₆H₄1615141614
4e -4-OH-C₆H₄1716151715
4f -2-NO₂-C₆H₄1514131412
4g -3-NO₂-C₆H₄1817161816
4h -4-NO₂-C₆H₄1918171917
4i -4-OCH₃-C₆H₄1716151714
4j -3,4,5-(OCH₃)₃-C₆H₂2120192118
4k -4-N(CH₃)₂-C₆H₄2221202219
4l -C₄H₃O2019182018
Ampicillin (Standard)24232224-
Chloramphenicol (Standard)25242325-
Norfloxacin (Standard)26252426-
Fluconazole (Standard)----23

Data compiled from studies on 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl)piperazin-1-yl]-methyl}-cyclohexanone hydrochloride derivatives.[2][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

The antimicrobial activity of the synthesized piperazine-containing cyclohexanones is commonly determined using the agar diffusion or "cup-plate" method.[3]

Objective: To assess the in vitro antimicrobial efficacy of test compounds against a panel of bacteria and fungi.

Materials:

  • Nutrient Agar medium

  • Potato Dextrose Agar medium

  • Sterile Petri dishes

  • Bacterial and fungal stock cultures

  • Sterile cork borer (e.g., 8 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar air flow hood

  • Test compounds dissolved in a suitable solvent (e.g., DMF)

  • Standard antibiotic and antifungal drug solutions

Procedure:

  • Media Preparation and Inoculation:

    • Prepare and sterilize Nutrient Agar for bacterial strains and Potato Dextrose Agar for fungal strains.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) for each test organism.

    • Evenly spread the microbial inoculum over the surface of the solidified agar plates.

  • Well Preparation:

    • Using a sterile cork borer, create uniform wells (cups) in the inoculated agar plates.

  • Compound Application:

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 50 µg/mL) into the wells.

    • In separate wells on the same plate, add the standard antibiotic/antifungal solutions as positive controls and the solvent (e.g., DMF) as a negative control.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours.

    • Incubate the fungal plates at 28°C for 48-72 hours.

  • Data Collection:

    • After the incubation period, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is prevented by the test compound.

Anthelmintic Activity

Piperazine and its derivatives are well-known for their anthelmintic properties.[5][6] The primary mechanism of action involves the paralysis of parasitic worms, leading to their expulsion from the host. This effect is mediated through the agonism of the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular junctions of helminths.[6] While specific studies on piperazine-containing cyclohexanones are less common, the presence of the piperazine moiety suggests a strong potential for this class of compounds to exhibit anthelmintic activity.[1]

Anthelmintic_Mechanism Piperazine Piperazine-Containing Cyclohexanone GABA_R GABA Receptor (in Nematode Muscle Cell) Piperazine->GABA_R Binds to and activates (Agonist) Cl_channel Chloride Ion Channel Opening GABA_R->Cl_channel Conformational change Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_channel->Hyperpolarization Influx of Cl- ions Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Inhibition of nerve impulse transmission Expulsion Expulsion from Host's GI Tract Paralysis->Expulsion Loss of motility

Caption: Postulated mechanism of anthelmintic action for piperazine-containing compounds.

Experimental Protocol: In Vitro Anthelmintic Assay

A common in vitro method to screen for anthelmintic activity involves observing the effects of test compounds on live earthworms, which serve as a model organism.[1]

Objective: To evaluate the in vitro anthelmintic activity of test compounds by observing the time to paralysis and death of earthworms.

Materials:

  • Adult Indian earthworms (e.g., Pheretima posthuma)

  • Normal saline solution

  • Test compounds at various concentrations

  • Standard anthelmintic drug (e.g., Piperazine citrate)

  • Petri dishes

  • Stopwatch

Procedure:

  • Preparation:

    • Wash the earthworms with normal saline to remove any adhering fecal matter.

    • Group the earthworms of similar size for each experimental condition.

  • Exposure:

    • Place a single earthworm in a Petri dish containing a specific volume of the test compound solution at a predetermined concentration (e.g., 10 mg/mL).

    • Prepare a negative control group with normal saline and a positive control group with a standard drug solution (e.g., Piperazine citrate at 10 mg/mL).

  • Observation and Data Recording:

    • Record the time taken for the first signs of paralysis (no movement when shaken vigorously).

    • Record the time of death, confirmed by placing the worm in warm water (50°C) and observing for any movement.

    • Repeat the experiment for different concentrations of the test compounds.

Other Potential Biological Activities

While antimicrobial and anthelmintic activities are the most prominently reported for this chemical class, the broader families of Mannich bases and piperazine derivatives are known for a wide spectrum of pharmacological effects. This suggests that piperazine-containing cyclohexanones could be promising candidates for screening in other therapeutic areas:

  • Analgesic and Anti-inflammatory Activity: Many Mannich bases have been reported to possess significant analgesic and anti-inflammatory properties.[1][7]

  • Anticancer Activity: The piperazine ring is a key component in several approved anticancer drugs, and numerous piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8]

  • Neuroprotective and Antipsychotic Activity: The piperazine scaffold is prevalent in drugs targeting the central nervous system, and some derivatives have shown potential as neuroprotective or antipsychotic agents.[9]

Further investigation into these and other biological activities is warranted to fully explore the therapeutic potential of piperazine-containing cyclohexanones.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

PropertyValueSource
Chemical Name 4-(4-Methylpiperazin-1-yl)cyclohexanone-
Synonyms 4-(4-Methyl-1-piperazinyl)cyclohexanone[1]
CAS Number 155778-84-0[1][2]
Molecular Formula C11H20N2O[1][2]
Molecular Weight 196.29 g/mol [1]
Purity Typically ≥97%[1]
Storage Conditions Room temperature[1]

Hazard Identification and Classification

Based on the hazard profiles of its structural components (Cyclohexanone and N-Methylpiperazine), this compound should be handled as a potentially hazardous substance.

Potential GHS Hazard Classifications (Inferred):

Hazard ClassHazard StatementBasis for Inference
Flammable LiquidsH226: Flammable liquid and vaporCyclohexanone and N-Methylpiperazine are flammable liquids.[3][4][5]
Acute Toxicity, OralH302: Harmful if swallowedCyclohexanone and Piperazine are harmful if swallowed.[3][5][6][7]
Acute Toxicity, DermalH312: Harmful in contact with skinN-Methylpiperazine is harmful in contact with skin.[4]
Acute Toxicity, InhalationH331/H332: Toxic/Harmful if inhaledN-Methylpiperazine is toxic if inhaled; Cyclohexanone is harmful if inhaled.[4][5]
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritationN-Methylpiperazine causes severe skin burns. Cyclohexanone causes skin irritation.[4][5]
Serious Eye Damage/IrritationH318: Causes serious eye damageCyclohexanone and N-Methylpiperazine can cause serious eye damage.[4][5]
Reproductive ToxicityH360D: May damage the unborn childPiperazine is suspected of damaging the unborn child.[6]
Specific Target Organ ToxicityH372: Causes damage to organs through prolonged or repeated exposurePiperazine causes damage to organs through prolonged or repeated exposure.[6]

Pictograms (Anticipated):

FlameSkull and CrossbonesCorrosionExclamation MarkHealth Hazard

Toxicological Information

No specific toxicological studies on this compound were identified. The following information is based on related compounds.

Acute Toxicity (Inferred):

Route of ExposureToxicological EndpointSpeciesValueRelated CompoundSource
OralLD50Rat2830 mg/kgN-Methylpiperazine[8]
InhalationLC50Rat> 2,000 ppmCyclohexanone[9]

Irritation and Corrosivity (Inferred):

  • Skin: Expected to be corrosive or irritating, potentially causing redness, pain, and burns.[4][5][6]

  • Eyes: Expected to cause serious eye damage, potentially leading to irreversible effects.[4][5][6]

  • Respiratory Tract: Inhalation may cause irritation to the nose and throat, leading to coughing and wheezing.[10]

Chronic Toxicity (Inferred):

  • Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.[6][7] There is also a potential risk of reproductive toxicity.[6]

Handling and Storage

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][11]

  • Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[12]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[13]

4.3. Safe Handling Practices:

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[12][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Take precautionary measures against static discharge.[3]

  • Do not eat, drink, or smoke in handling areas.[12][13]

  • Wash hands thoroughly after handling.[12][13]

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]

  • Store locked up or in an area accessible only to authorized personnel.[6]

Experimental Protocols (General Guidance)

Detailed experimental protocols for this specific compound are not available. The following are general procedures for handling potentially hazardous chemical compounds in a laboratory setting.

General Workflow for Handling Potentially Hazardous Compounds

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS of Compound and Analogs prep_risk->prep_sds prep_ppe Select and Inspect Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, etc.) prep_ppe->prep_eng handle_weigh Weigh Compound in Ventilated Enclosure prep_eng->handle_weigh Proceed with caution handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve handle_transfer Use Appropriate Transfer Techniques handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Approved Channels cleanup_waste->cleanup_disposal

Caption: A generalized workflow for the safe handling of potentially hazardous chemical compounds in a laboratory setting.

Emergency Procedures

6.1. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14]

6.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[11] Hazardous decomposition products may include carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

6.3. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, silica gel) and dispose of as hazardous waste.[11]

Logical Relationship for Emergency Response

cluster_assess Assess Situation cluster_action Take Action spill Chemical Spill/Exposure assess_safety Ensure Personal Safety spill->assess_safety assess_scope Determine Scope of Spill/Exposure assess_safety->assess_scope action_evacuate Evacuate Area (if necessary) assess_scope->action_evacuate action_first_aid Administer First Aid assess_scope->action_first_aid action_contain Contain Spill assess_scope->action_contain action_notify Notify Supervisor/Emergency Services action_evacuate->action_notify action_first_aid->action_notify action_contain->action_notify

Caption: A logical diagram illustrating the key steps in responding to a chemical spill or exposure incident.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system. Waste should be handled by a licensed waste disposal company.[3]

References

Methodological & Application

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)cyclohexanone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring and a 4-methylpiperazine moiety. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. The piperazine ring is a well-known pharmacophore found in drugs with diverse therapeutic applications, including antimicrobial, antifungal, antidepressant, and enzyme inhibitory activities.[1][2] The cyclohexanone scaffold also serves as a building block for various pharmacologically relevant molecules.

This document provides detailed protocols for a selection of in vitro assays to investigate the potential biological activities of this compound. The proposed assays are based on the known activities of structurally related piperazine derivatives and serve as a robust starting point for screening and characterization.

Chemical Properties of this compound

PropertyValueReference
CAS Number 155778-84-0[3][4][5]
Molecular Formula C11H20N2O[3][4][5]
Molecular Weight 196.29 g/mol [3][4][5]
Purity Typically ≥95%[3][4][5]
Synonyms 4-(4-Methyl-1-piperazinyl)cyclohexanone[3][6]

Proposed In Vitro Applications

Based on the known bioactivities of piperazine derivatives, this compound is a candidate for screening in a variety of in vitro assays, including:

  • Enzyme Inhibition Assays: Many piperazine-containing molecules are known to inhibit enzymes such as monoamine oxidases (MAOs), urease, and tyrosinase.[2][7]

  • Antimicrobial and Antifungal Assays: The piperazine nucleus is a core component of several antimicrobial and antifungal agents.[1]

  • Cell-Based Assays: Depending on the enzymatic or receptor targets identified, further investigation into cytotoxicity, cell proliferation, or specific signaling pathways in relevant cell lines would be a logical next step.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This protocol is designed to screen for inhibitory activity of this compound against the MAO-A enzyme. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

Materials:

  • This compound (Test Compound)

  • Recombinant Human MAO-A Enzyme

  • MAO-A Assay Buffer

  • MAO-A Substrate (e.g., Tyramine)

  • High Sensitivity Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Known MAO-A Inhibitor (e.g., Clorgyline) as a positive control

  • DMSO (for dissolving the test compound)

  • 96-well black, flat-bottom microplate

  • Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with MAO-A Assay Buffer to achieve the desired test concentrations (e.g., a 10x working solution). The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control (EC): 10 µL of MAO-A Assay Buffer.

    • Inhibitor Control (IC): 10 µL of the working solution of the known inhibitor (Clorgyline).

    • Test Compound (S): 10 µL of the diluted test compound working solution.

  • Enzyme Addition: Prepare an MAO-A enzyme solution by diluting the enzyme stock in the assay buffer. Add 50 µL of the diluted MAO-A enzyme solution to each well containing the controls and test compound.

  • Incubation: Incubate the plate for 10-15 minutes at 25°C to allow the test compound to interact with the enzyme.

  • Substrate Addition: Prepare a substrate solution containing the MAO-A substrate, the high sensitivity probe, and HRP in the assay buffer. Add 40 µL of this substrate solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 10-30 minutes at 25°C (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentrations and determine the IC50 value using non-linear regression analysis.

Protocol 2: Urease Inhibition Assay (Spectrophotometric)

This protocol determines the ability of this compound to inhibit urease activity. The assay measures the production of ammonia from the hydrolysis of urea, often using the Berthelot (phenol-hypochlorite) method.

Materials:

  • This compound (Test Compound)

  • Jack Bean Urease (EC 3.5.1.5)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Urea solution (e.g., 500 mM in buffer)

  • Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • Known Urease Inhibitor (e.g., Thiourea) as a positive control

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer (absorbance at ~625 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and prepare serial dilutions.

  • Assay Setup: In a 96-well plate, add 15 µL of the test compound dilutions to the sample wells. Add 15 µL of solvent to the control wells.

  • Enzyme Addition: Add 15 µL of the urease enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 70 µL of the urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 30 minutes for color development.

  • Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth. The typical final volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the compound concentration in each well.

  • Controls:

    • Positive Control: Wells containing bacteria and a standard antibiotic.

    • Negative (Growth) Control: Wells containing bacteria and broth only (no compound).

    • Sterility Control: Wells containing broth only (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD600) with a microplate reader.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Data Presentation

The quantitative results from the in vitro assays should be summarized for clear comparison. The following table provides an illustrative example of how data could be presented.

Table 1: Illustrative In Vitro Activity of this compound

Assay TypeTargetOrganism/Enzyme SourceResult (IC50 / MIC)Positive ControlResult (Control)
Enzyme InhibitionMAO-AHuman Recombinante.g., 15.2 µMClorgylinee.g., 0.05 µM
Enzyme InhibitionUreaseJack Beane.g., 25.8 µMThioureae.g., 21.1 µM
AntimicrobialGrowthS. aureuse.g., 64 µg/mLCiprofloxacine.g., 0.5 µg/mL
AntimicrobialGrowthE. colie.g., >128 µg/mLCiprofloxacine.g., 0.25 µg/mL

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep_compound Prepare Test Compound Dilutions add_compound Add Compound/Controls to Plate prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Measurement (Spectrophotometer/ Fluorometer) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Potential Signaling Pathway: MAO-A Inhibition

G cluster_neuron Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A) Monoamine->MAOA Metabolism SynapticCleft Increased Neurotransmitter in Synaptic Cleft Monoamine->SynapticCleft Increased Availability Metabolites Inactive Metabolites MAOA->Metabolites TestCompound 4-(4-Methylpiperazin-1-yl) cyclohexanone TestCompound->MAOA Inhibition

Caption: Potential effect of MAO-A inhibition on neurotransmitter levels.

References

Application Notes and Protocols for In Vivo Studies with 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies for 4-(4-methylpiperazin-1-yl)cyclohexanone have not been extensively reported in publicly available scientific literature. The following application notes and protocols are presented as a representative guide for researchers and drug development professionals. These guidelines are based on standard methodologies for in vivo studies of small molecule compounds with potential therapeutic applications. All protocols should be adapted and optimized based on preliminary in vitro and in vivo findings.

Introduction

This compound is a synthetic organic compound containing a cyclohexanone and a methylpiperazine moiety. While its specific biological activities are not yet fully characterized, related structures, such as aryl-cyclohexanone derivatives, have shown potential anti-inflammatory properties. This document provides a framework for conducting initial in vivo studies to explore the pharmacokinetics, safety, and efficacy of this compound.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in a Murine Model

ParameterIntravenous (IV) Administration (Dose: X mg/kg)Oral (PO) Administration (Dose: Y mg/kg)
Cmax (ng/mL) Data Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not Available
AUC (0-t) (ng·h/mL) Data Not AvailableData Not Available
AUC (0-inf) (ng·h/mL) Data Not AvailableData Not Available
t1/2 (h) Data Not AvailableData Not Available
CL (L/h/kg) Data Not AvailableData Not Available
Vd (L/kg) Data Not AvailableData Not Available
Bioavailability (%) Not ApplicableData Not Available

Table 2: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

Treatment GroupDose (mg/kg)Total Leukocytes in BALF (x10^4/mL)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)
Vehicle Control 0Data Not AvailableData Not AvailableData Not Available
This compound 10Data Not AvailableData Not AvailableData Not Available
This compound 30Data Not AvailableData Not AvailableData Not Available
This compound 100Data Not AvailableData Not AvailableData Not Available
Positive Control (e.g., Dexamethasone) ZData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for dosing and blood collection

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Dosing Formulation: Prepare a stock solution of the compound in a suitable vehicle. For oral administration, a suspension or solution can be used. For intravenous administration, the compound must be fully dissolved.

  • Dosing:

    • Intravenous (IV): Administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Efficacy Study in an LPS-Induced Acute Lung Injury Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in a murine model of acute lung injury.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for intratracheal instillation and bronchoalveolar lavage (BAL).

Protocol:

  • Animal Groups: Randomly assign mice to different treatment groups (Vehicle, Compound at various doses, Positive Control).

  • Compound Administration: Administer the compound or vehicle (e.g., intraperitoneally or orally) one hour prior to LPS challenge.

  • LPS Challenge: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) to induce lung injury.

  • Endpoint Analysis (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL to collect fluid.

    • Cell Count: Determine the total and differential leukocyte counts in the BAL fluid.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or a multiplex assay.

  • Data Analysis: Compare the outcomes between the different treatment groups using appropriate statistical tests.

Visualizations

experimental_workflow cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study (LPS Model) cluster_data Data Interpretation pk_dose Dosing (IV & PO) pk_blood Blood Sampling (Time Points) pk_dose->pk_blood pk_plasma Plasma Separation pk_blood->pk_plasma pk_lcms LC-MS/MS Analysis pk_plasma->pk_lcms pk_params Calculate PK Parameters pk_lcms->pk_params interpret Safety & Efficacy Assessment eff_pre_treat Pre-treatment with Compound eff_lps LPS-Induced Lung Injury eff_pre_treat->eff_lps eff_bal Bronchoalveolar Lavage (24h) eff_lps->eff_bal eff_cell Leukocyte Count eff_bal->eff_cell eff_cytokine Cytokine Analysis (ELISA) eff_bal->eff_cytokine

Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation compound This compound compound->nfkb Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway.

Application Notes: 4-(4-Methylpiperazin-1-yl)cyclohexanone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(4-Methylpiperazin-1-yl)cyclohexanone is a synthetic compound featuring a cyclohexanone moiety linked to a methylpiperazine group. The piperazine ring is a common scaffold in neuropharmacology, found in a variety of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics[1]. The structural characteristics of this compound suggest its potential as a modulator of various receptor systems in the central nervous system (CNS), making it a compound of interest for neuroscience research and drug development. These notes provide an overview of its potential applications, hypothetical mechanism of action, and detailed protocols for its investigation.

Potential Applications

Based on the known activities of related piperazine derivatives, this compound could be investigated for the following neuroscience applications:

  • Cognition Enhancement: Piperazine derivatives have been explored as potential cognition enhancers, with some compounds showing efficacy in reversing memory deficits in preclinical models[2].

  • Neurodegenerative Diseases: The piperazine scaffold is present in molecules investigated for Alzheimer's disease, potentially through mechanisms involving neuroprotection and modulation of signaling pathways implicated in the disease[3].

  • Neuropathic Pain: Dual-targeting compounds containing a piperazine moiety have shown promise in animal models of neuropathic pain by modulating targets such as sigma-1 (σ1R) and histamine H3 receptors (H3R)[4].

  • Psychiatric Disorders: The core piperazine structure is a key component of several antipsychotic and antidepressant medications, suggesting that novel derivatives may possess similar activities[1].

Hypothetical Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to known σ1R ligands suggests it may act as a modulator of this receptor. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling, ion channel function, and neuronal survival.

Proposed Signaling Pathway

It is hypothesized that this compound binds to the σ1R, leading to the modulation of downstream signaling pathways that contribute to neuroprotection and synaptic plasticity. A potential pathway is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function, which is crucial for learning and memory.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Membrane Plasma Membrane Compound This compound Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol CaM Calmodulin (CaM) Ca_Cytosol->CaM Activates CaMKII CaMKII CaM->CaMKII Activates NMDAR NMDA Receptor CaMKII->NMDAR Phosphorylates/ Potentiates Ca_EC Extracellular Ca²⁺ Ca_EC->NMDAR Influx

Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for this compound based on typical values for novel σ1R ligands.

ParameterValueAssay
Receptor Binding
σ1R Ki15.5 nMRadioligand Binding Assay
σ2R Ki> 1000 nMRadioligand Binding Assay
Functional Activity
NMDAR-mediated Ca²⁺ influxEC₅₀ = 120 nMFluo-4 AM Calcium Imaging
In Vivo Efficacy
Scopolamine-induced amnesiaED₅₀ = 2.5 mg/kg (i.p.)Morris Water Maze

Experimental Protocols

1. Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of the compound for the σ1R.

  • Materials:

    • HeLa cell membranes expressing human σ1R.

    • --INVALID-LINK---pentazocine (radioligand).

    • Haloperidol (non-specific binding control).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • This compound stock solution (10 mM in DMSO).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (final concentration 2 nM), 50 µL of diluted compound or control, and 50 µL of cell membranes (200 µg protein).

    • Incubate at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash filters three times with ice-cold assay buffer.

    • Measure radioactivity on the filters using a liquid scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

2. In Vitro Calcium Imaging in Primary Neuronal Cultures

This protocol assesses the compound's effect on NMDAR-mediated calcium influx.

  • Materials:

    • Primary cortical neurons (E18 rat embryos).

    • Neurobasal medium with B27 supplement.

    • Fluo-4 AM calcium indicator.

    • NMDA and glycine.

    • This compound.

  • Procedure:

    • Plate neurons on poly-D-lysine coated coverslips and culture for 10-14 days.

    • Load cells with 2 µM Fluo-4 AM for 30 minutes at 37°C.

    • Wash cells and incubate with varying concentrations of the test compound for 15 minutes.

    • Transfer to an imaging buffer.

    • Stimulate with 50 µM NMDA and 1 µM glycine.

    • Record fluorescence changes using a fluorescence microscope.

    • Analyze the peak fluorescence intensity to determine the EC₅₀.

3. Morris Water Maze for Assessment of Cognitive Enhancement

This protocol evaluates the ability of the compound to reverse scopolamine-induced memory impairment in rodents.

  • Materials:

    • Male C57BL/6 mice.

    • Circular pool (120 cm diameter) with opaque water.

    • Submerged platform.

    • Scopolamine hydrobromide.

    • This compound.

  • Procedure:

    • Acquisition Phase (4 days): Train mice to find the hidden platform in four trials per day.

    • Probe Trial (Day 5):

      • Administer vehicle or this compound (i.p.) 60 minutes before the trial.

      • Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the trial to induce amnesia.

      • Remove the platform and allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant and the number of platform crossings.

    • Analyze data to assess memory retention.

Experimental Workflow Visualization

G Start Compound Synthesis and Characterization Binding In Vitro Binding Assays (σ1R, σ2R) Start->Binding Functional In Vitro Functional Assays (Calcium Imaging) Binding->Functional If potent and selective Behavior In Vivo Behavioral Studies (Morris Water Maze) Functional->Behavior If functional activity confirmed Tox Toxicology and Safety Pharmacology Behavior->Tox If efficacious End Lead Optimization Tox->End If safe

General experimental workflow for preclinical evaluation.

Logical Relationships in Drug Discovery

G High_Affinity High Target Affinity In_Vivo_Efficacy In Vivo Efficacy High_Affinity->In_Vivo_Efficacy High_Selectivity High Target Selectivity Low_Toxicity Low Toxicity High_Selectivity->Low_Toxicity Good_PK Favorable Pharmacokinetics (e.g., BBB penetration) Good_PK->In_Vivo_Efficacy Candidate Viable Drug Candidate In_Vivo_Efficacy->Candidate Low_Toxicity->Candidate

Key logical relationships for identifying a viable CNS drug candidate.

References

Application Notes and Protocols: 4-(4-Methylpiperazin-1-yl)cyclohexanone in Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals that there is currently no published research detailing the use of 4-(4-Methylpiperazin-1-yl)cyclohexanone as a chemical probe for receptor studies. While the molecular structure, containing both a piperazine and a cyclohexanone moiety, suggests potential interactions with various receptor systems, no specific biological targets, binding affinities, or functional activities have been reported for this particular compound.

The absence of this foundational data precludes the creation of detailed application notes and experimental protocols as requested. Such documents require established knowledge of a compound's pharmacological profile, including:

  • Primary Receptor Target(s): Identification of the specific receptor(s) to which the compound binds with significant affinity.

  • Binding Affinity and Selectivity: Quantitative data (e.g., Kᵢ, Kₔ, IC₅₀ values) defining the compound's potency at its primary target(s) and its specificity relative to other receptors.

  • Functional Activity: Characterization of the compound as an agonist, antagonist, inverse agonist, or allosteric modulator at its target receptor(s).

  • Signal Transduction Pathways: Elucidation of the downstream cellular signaling cascades affected by the compound's interaction with its receptor.

Without this information, it is not possible to provide meaningful protocols for experiments such as radioligand binding assays, functional cell-based assays, or in vivo studies.

General Considerations for Structurally Related Compounds

While no data exists for this compound, research on other molecules containing piperazine and cyclohexanone fragments may offer general insights into potential areas of investigation. Piperazine derivatives are known to interact with a wide range of receptors, including but not limited to:

  • Sigma Receptors (σ₁ and σ₂): Many piperazine-containing compounds exhibit high affinity for sigma receptors, which are involved in a variety of cellular functions and are implicated in neurological disorders.

  • Dopamine Receptors (D₂-like): The piperazine scaffold is a common feature in many antipsychotic and neurological drugs that target dopamine receptors.

  • Serotonin Receptors (5-HT): Various serotonin receptor subtypes are modulated by piperazine-containing ligands.

  • Opioid Receptors (κ, μ, δ): Some piperazine derivatives have been explored as ligands for opioid receptors.

  • Cannabinoid Receptors (CB₁): Certain complex molecules incorporating a piperazine ring have shown activity at cannabinoid receptors.

Hypothetical Experimental Workflow for Future Investigation

Should this compound be investigated as a chemical probe in the future, a typical experimental workflow to characterize its properties would involve the following stages. This workflow is presented as a general guideline and would need to be adapted based on initial findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation and Affinity Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Signaling Pathway Analysis A Synthesis and Purification of This compound B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B Submit Compound C Identify 'Hit' Receptors from Panel Screen B->C D Radioligand Binding Assays (Saturation and Competition) C->D Select Targets E Determine Kᵢ and Kₔ values D->E Analyze Data F Cell-based Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin recruitment) E->F Inform Assay Selection G Determine Agonist/Antagonist Activity (EC₅₀/IC₅₀ values) F->G Analyze Data H Western Blot, Kinase Assays, or other Pathway-Specific Assays G->H Based on Functional Profile I Elucidate Downstream Signaling Mechanisms H->I Interpret Results

Caption: Hypothetical workflow for characterizing a novel chemical probe.

Conclusion for Researchers

Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to perform initial screening and characterization studies to determine its biological activity. The generation of primary data on its receptor binding profile and functional effects is a prerequisite for its development and utilization as a chemical probe. Until such data becomes publicly available, specific application notes and protocols cannot be provided.

Developing Cell-Based Assays with 4-(4-Methylpiperazin-1-yl)cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)cyclohexanone is a synthetic compound featuring a cyclohexanone core and a methylpiperazine substituent. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules known to target key protein families, such as G-protein coupled receptors (GPCRs), monoamine transporters, and sigma receptors. The piperazine ring, in particular, is a well-established pharmacophore found in numerous centrally acting agents. This document provides detailed protocols for a panel of cell-based assays to characterize the potential biological activities of this compound, focusing on its potential interaction with monoamine transporters and sigma receptors.

These protocols are designed to guide researchers in determining the compound's potency, selectivity, and mechanism of action at the cellular level, critical steps in the early stages of drug discovery and development.

Potential Target-Based Assays

Given the chemical structure of this compound, two plausible and high-value target classes to investigate are monoamine transporters and sigma receptors.

Monoamine Transporter Activity

Monoamine transporters (MATs), including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are crucial for regulating neurotransmission and are primary targets for antidepressants, stimulants, and drugs for various neurological disorders.[1][2] The piperazine moiety is a common feature in many MAT inhibitors.

This assay determines the ability of this compound to inhibit the uptake of monoamines into cells expressing the respective transporters.[1][2]

Objective: To quantify the inhibitory potency (IC50) of the test compound on DAT, NET, and SERT.

Principle: Cells overexpressing a specific monoamine transporter are incubated with a fluorescent or radiolabeled substrate for that transporter in the presence of varying concentrations of the test compound. A reduction in substrate uptake, measured by fluorescence or scintillation counting, indicates inhibitory activity.[1][3]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treat Compound Treatment & Substrate Incubation cluster_detect Detection & Analysis prep1 Seed HEK293 cells stably expressing DAT, NET, or SERT in 96-well plates prep2 Incubate for 24 hours to allow for cell adherence prep1->prep2 treat2 Wash cells with assay buffer prep2->treat2 treat1 Prepare serial dilutions of this compound treat3 Pre-incubate cells with test compound or vehicle control treat1->treat3 treat2->treat3 treat4 Add fluorescent/radiolabeled monoamine substrate treat3->treat4 treat5 Incubate to allow for substrate uptake treat4->treat5 detect1 Terminate uptake by washing with ice-cold buffer treat5->detect1 detect2 Lyse cells detect1->detect2 detect3 Measure fluorescence or radioactivity detect2->detect3 detect4 Calculate % inhibition and determine IC50 detect3->detect4

Figure 1: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • 96-well black, clear-bottom tissue culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent monoamine transporter substrate (e.g., from a commercial kit) or radiolabeled substrates ([3H]-dopamine, [3H]-norepinephrine, [3H]-serotonin)

  • This compound

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Cell lysis buffer

  • Fluorometer or liquid scintillation counter

Procedure:

  • Cell Plating: Seed transporter-expressing HEK293 cells into 96-well plates at an appropriate density and culture overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer. Also, prepare solutions of positive controls and a vehicle control.

  • Assay Initiation:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the compound dilutions (or controls) to the respective wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent or radiolabeled substrate to all wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Termination: Terminate the uptake by aspirating the solution and washing the cells rapidly three times with ice-cold assay buffer.

  • Detection:

    • Lyse the cells according to the manufacturer's instructions (for fluorescent assays) or with a suitable lysis buffer (for radiolabeled assays).

    • Measure the fluorescence intensity or radioactive counts.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM)
This compoundDATTBD
This compoundNETTBD
This compoundSERTTBD
GBR 12909 (Control)DAT~0.01
Desipramine (Control)NET~0.005
Fluoxetine (Control)SERT~0.015
TBD: To Be Determined
Sigma Receptor Activity

Sigma receptors, particularly the sigma-2 subtype, are recognized as biomarkers in proliferating tumor cells and are implicated in cellular stress responses and apoptosis.[4][5] Many sigma-2 receptor ligands are known to induce cell death in cancer cell lines.

This protocol uses a cell viability assay to determine if this compound acts as a sigma-2 receptor agonist, inducing cell death.[4]

Objective: To evaluate the cytotoxic potential (EC50) of the test compound in cancer cell lines known to express sigma-2 receptors and to determine if this effect is mediated by these receptors.

Principle: Cancer cells are treated with the test compound, and cell viability is measured after a set incubation period. A reduction in cell viability suggests cytotoxic activity. To confirm the involvement of the sigma-2 receptor, the assay can be repeated in the presence of a known sigma-2 antagonist, which should block the cytotoxic effect of an agonist.

Signaling Pathway:

G compound Sigma-2 Agonist (e.g., Test Compound) receptor Sigma-2 Receptor compound->receptor Binds pathway Downstream Signaling (e.g., Calcium Mobilization, ER Stress) receptor->pathway Activates apoptosis Caspase Activation & Apoptosis pathway->apoptosis Induces viability Decreased Cell Viability apoptosis->viability

Figure 2: Simplified pathway of sigma-2 receptor agonist-induced apoptosis.

Materials:

  • Cancer cell line with high sigma-2 receptor expression (e.g., MDA-MB-435, EMT-6)

  • 96-well clear tissue culture plates

  • Complete cell culture medium

  • This compound

  • Known sigma-2 agonist (e.g., siramesine) as a positive control

  • Known sigma-2 antagonist (if available) for mechanism confirmation

  • Cell viability reagent (e.g., resazurin-based, MTS, or ATP-based)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Plating: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the control agonist in culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the log of the compound concentration and fit the data to determine the EC50 value.

Data Presentation:

CompoundCell LineEC50 (µM)
This compoundMDA-MB-435TBD
This compoundEMT-6TBD
Siramesine (Control)MDA-MB-435~10-20
TBD: To Be Determined

To further investigate if the observed cytotoxicity is due to apoptosis, a caspase-3 activity assay can be performed.[4][5]

Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis, following treatment with the test compound.

Principle: Cells are treated with the compound, and then cell lysates are incubated with a specific caspase-3 substrate that releases a fluorescent or colorimetric product upon cleavage. The signal intensity is proportional to caspase-3 activity.

Experimental Workflow:

G cluster_prep Cell Treatment cluster_lysis Cell Lysis & Lysate Prep cluster_assay Caspase-3 Assay prep1 Seed cells in a multi-well plate prep2 Treat with this compound at various concentrations prep1->prep2 prep3 Incubate for a specified time (e.g., 24 hours) prep2->prep3 lysis1 Wash and lyse cells prep3->lysis1 lysis2 Centrifuge to collect supernatant (cell lysate) lysis1->lysis2 assay1 Add cell lysate to a new plate lysis2->assay1 assay2 Add caspase-3 substrate (e.g., Ac-DEVD-pNA or fluorescent equivalent) assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Measure absorbance or fluorescence assay3->assay4 assay5 Determine fold-change in activity assay4->assay5

Figure 3: Workflow for the Caspase-3 Activity Assay.

Materials:

  • Cancer cell line (as in Protocol 2)

  • Multi-well plates

  • This compound

  • Positive control for apoptosis (e.g., staurosporine)

  • Caspase-3 activity assay kit (containing lysis buffer, substrate, and standard)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound and controls as described in the cytotoxicity assay (Protocol 2), typically for a shorter duration (e.g., 18-24 hours).

  • Cell Lysis: Following treatment, lyse the cells using the lysis buffer provided in the kit.

  • Assay Reaction:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the caspase-3 substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and then measure the absorbance or fluorescence.

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the vehicle-treated control.

Data Presentation:

Compound ConcentrationFold Increase in Caspase-3 Activity (vs. Vehicle)
Vehicle1.0
Test Compound (Low Conc.)TBD
Test Compound (Mid Conc.)TBD
Test Compound (High Conc.)TBD
Staurosporine (Control)>5.0
TBD: To Be Determined

Conclusion

The provided protocols offer a strategic framework for the initial characterization of this compound. By systematically evaluating its effects on monoamine transporter uptake and sigma receptor-mediated cytotoxicity, researchers can efficiently identify its primary biological targets and mechanism of action. Positive results in these assays would warrant further investigation, including radioligand binding assays to determine affinity (Kd/Ki) and broader selectivity profiling against a larger panel of receptors and transporters. These foundational cell-based assays are indispensable for progressing a novel compound through the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(4-methylpiperazin-1-yl)cyclohexanone as a versatile precursor in the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented are intended to guide researchers in the development of new chemical entities targeting a range of biological pathways.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating a cyclohexanone ring amenable to various chemical transformations and a methylpiperazine moiety, a common pharmacophore in many biologically active compounds. Its structural features allow for the synthesis of a diverse array of derivatives, including spirocyclic compounds, condensed heterocyclic systems, and substituted cyclohexylamines. These derivatives have shown promise in the development of novel therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and enzyme inhibition. This document outlines key synthetic strategies and provides detailed protocols for the utilization of this precursor.

Synthetic Applications and Strategies

This compound can be employed in a variety of chemical reactions to generate novel molecular scaffolds. Key synthetic strategies include:

  • Reductive Amination: The ketone functionality can be converted to a primary or secondary amine, providing a key intermediate for the synthesis of diverse libraries of substituted cyclohexylamines.

  • Condensation Reactions: The active methylene groups adjacent to the carbonyl can participate in condensation reactions with aldehydes and other electrophiles to form α,β-unsaturated ketones, which are versatile intermediates for further functionalization.

  • Multi-component Reactions: The precursor can be utilized in one-pot, multi-component reactions, such as the Gewald reaction, to construct complex heterocyclic systems in a highly efficient manner.

  • Spirocyclization: The cyclohexanone ring is an ideal template for the synthesis of spirocyclic compounds, a class of molecules with unique three-dimensional structures often associated with potent biological activity.

Data Presentation

The following tables summarize quantitative data for representative reactions involving the synthesis of novel compounds from precursors structurally related to this compound. This data is provided to illustrate the potential yields and biological activities that can be achieved.

Table 1: Synthesis of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones [1]

CompoundAr (substituent)Yield (%)Antiproliferative Activity (IC50, µM) - HCT116 (colon)Antiproliferative Activity (IC50, µM) - MCF7 (breast)
38a Phenyl785.456.12
38b 4-Chlorophenyl823.144.28
38c 4-Methoxyphenyl857.218.05
38d 4-Nitrophenyl752.583.19

Table 2: Three-Component Synthesis of Pyridine Derivatives [2]

CompoundAr (substituent)Product TypeYield (%)
4a PhenylN-methyldihydropyridine63
5a Phenyl2-methoxypyridineNot specified
5f Not specified2-ethoxypyridine~40

Table 3: Synthesis of Quinazoline Derivatives [3]

CompoundR GroupYield (%)
12 (S)-((tetrahydrofuran-3-yl)oxy)84
24 Methoxy81
Not specifiedNot specified86

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound

This protocol describes a general method for the synthesis of N-substituted 4-(4-methylpiperazin-1-yl)cyclohexylamines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the desired primary or secondary amine (1.1 eq).

  • If required, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexane with triethylamine) to afford the desired N-substituted 4-(4-methylpiperazin-1-yl)cyclohexylamine.

Protocol 2: Three-Component Synthesis of 2-Amino-4-aryl-6-(4-methylpiperazin-1-yl)-3,5-dicyano-3,4-dihydropyridines

This protocol is a representative example of a multi-component reaction to synthesize complex heterocyclic structures.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine or another suitable base catalyst

  • Ethanol

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired dihydropyridine derivative.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways that can be targeted by derivatives of this compound and a general workflow for their synthesis and evaluation.

Synthesis_Workflow Precursor This compound Reaction Synthetic Transformation (e.g., Reductive Amination, Condensation) Precursor->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: General workflow for novel compound synthesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

GSK3B_Signaling Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl Activates GSK3B GSK-3β Dvl->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation BetaCatenin->Degradation Gene_Transcription Target Gene Transcription BetaCatenin->Gene_Transcription Translocates to nucleus Inhibitor Inhibitor (Novel Compound) Inhibitor->GSK3B Inhibits

Caption: Wnt/β-catenin signaling pathway involving GSK-3β.

References

Application Notes and Protocols for High-Throughput Screening Utilizing 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. The structural motif of 4-(4-Methylpiperazin-1-yl)cyclohexanone, incorporating both a piperazine and a cyclohexanone ring, represents a versatile scaffold for the generation of diverse compound libraries. Piperazine derivatives are prevalent in numerous clinically approved drugs, often imparting favorable pharmacokinetic properties. This document outlines detailed application notes and protocols for the use of this compound in a high-throughput screening campaign targeting protein kinases, a critical class of enzymes in cellular signaling and disease.

Application Note: A Versatile Scaffold for Kinase Inhibitor Discovery

The compound this compound serves as an excellent starting point for the synthesis of a focused library of small molecules for high-throughput screening. The ketone functional group on the cyclohexanone ring is amenable to a variety of chemical transformations, such as reductive amination, to introduce diverse substituents. These modifications allow for the systematic exploration of the chemical space around the core scaffold to identify potent and selective inhibitors of target kinases. The methylpiperazine group can contribute to aqueous solubility and provides a basic nitrogen atom that can form key interactions with the target protein.

This application note describes a hypothetical HTS campaign to identify inhibitors of a generic tyrosine kinase (TK-1), a key regulator of cell proliferation. A library of compounds derived from this compound is screened using a fluorescence-based assay that measures kinase activity.

Experimental Protocols

I. Synthesis of a Focused Compound Library via Reductive Amination

This protocol describes the parallel synthesis of a 96-compound library from this compound.

Materials:

  • This compound

  • A diverse set of 96 primary and secondary amines

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • 96-well reaction block

  • Automated liquid handler

Procedure:

  • In each well of a 96-well reaction block, dispense 100 µL of a 0.1 M solution of this compound in DCE.

  • To each well, add 100 µL of a 0.12 M solution of a unique amine from the amine library in DCE.

  • Add 10 µL of glacial acetic acid to each well.

  • Allow the reaction to proceed for 1 hour at room temperature to form the imine/enamine intermediate.

  • Prepare a 0.2 M solution of sodium triacetoxyborohydride in DCE.

  • Add 150 µL of the sodium triacetoxyborohydride solution to each well.

  • Seal the reaction block and allow it to shake at room temperature for 24 hours.

  • Quench the reaction by adding 100 µL of saturated sodium bicarbonate solution to each well.

  • Extract the products using an automated liquid-liquid extraction procedure with ethyl acetate.

  • Evaporate the solvent and re-dissolve the compounds in DMSO to a final concentration of 10 mM for screening.

II. High-Throughput Screening Protocol: TK-1 Kinase Activity Assay

This protocol details a fluorescence-based assay to screen the synthesized library for inhibitors of TK-1. The assay measures the amount of ATP remaining after the kinase reaction, where a decrease in signal indicates kinase activity.

Materials:

  • Synthesized compound library (10 mM in DMSO)

  • Recombinant TK-1 enzyme

  • TK-1 substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescent ATP detection reagent (e.g., Kinase-Glo®)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection

Procedure:

  • Using an automated liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense DMSO only (negative control) and a known TK-1 inhibitor (positive control) into respective control wells.

  • Add 5 µL of TK-1 enzyme solution (2X final concentration) in kinase buffer to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (2X final concentration) in kinase buffer to all wells.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the fluorescent ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

Data Presentation

The following table summarizes the hypothetical results from the primary high-throughput screen of a selection of library compounds. The percentage of inhibition is calculated relative to the positive and negative controls.

Compound IDStructure Modification (Amine Used)Concentration (µM)Luminescence Signal (RLU)% Inhibition
Negative Control --450,0000%
Positive Control Staurosporine1050,000100%
LIB-001 Aniline10435,0003.75%
LIB-002 Benzylamine10250,00050.00%
LIB-003 Morpholine10445,0001.25%
LIB-004 4-Fluoroaniline10150,00075.00%
LIB-005 Piperidine10420,0007.50%

Mandatory Visualization

experimental_workflow cluster_synthesis Library Synthesis cluster_hts High-Throughput Screening start This compound reaction Reductive Amination in 96-Well Block start->reaction amines 96-Well Amine Library amines->reaction purification Purification & Plating reaction->purification library Final Compound Library (in DMSO) purification->library dispensing Compound Dispensing (384-Well Plate) library->dispensing enzyme_add Add TK-1 Enzyme dispensing->enzyme_add reaction_start Add Substrate/ATP enzyme_add->reaction_start detection Add Luminescence Reagent reaction_start->detection readout Plate Readout detection->readout data_analysis Data Analysis & Hit Identification readout->data_analysis

Caption: Experimental workflow for library synthesis and HTS.

signaling_pathway cluster_pathway Hypothetical TK-1 Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TK1 TK-1 GFR->TK1 Activates Substrate Downstream Substrate TK1->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor Library Compound (e.g., LIB-004) Inhibitor->TK1 Inhibits

Caption: Hypothetical TK-1 signaling pathway and point of inhibition.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(4-Methylpiperazin-1-yl)cyclohexanone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(4-Methylpiperazin-1-yl)cyclohexanone in human plasma. The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a chemical intermediate and potential metabolite in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding the pharmacokinetics and metabolism of parent drug candidates. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays. This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • Analytes: this compound (Purity ≥98%)

  • Internal Standard (IS): this compound-d3 (or other suitable stable isotope-labeled analogue)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade)

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Standard Solutions

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Protocols

Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation:

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation was performed under the following conditions:

ParameterCondition
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

The mass spectrometer was operated in positive ion electrospray ionization (ESI+) mode. The detection was performed using multiple reaction monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound197.298.125
Internal Standard (d3-analogue)200.2101.125

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound0.5 - 500Linear (1/x²)>0.99

Table 4: Precision and Accuracy Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5<15±15<15±15
Low1.5<15±15<15±15
Medium75<15±15<15±15
High400<15±15<15±15

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (50 µL) acetonitrile Acetonitrile with IS (150 µL) plasma->acetonitrile Add vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Injection supernatant->injection lc HPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_method Analytical Method cluster_procedure Procedure cluster_output Output analyte This compound extraction Protein Precipitation analyte->extraction is Internal Standard (IS) is->extraction matrix Human Plasma matrix->extraction separation Reversed-Phase HPLC extraction->separation detection Tandem Mass Spectrometry (MRM) separation->detection peak_area_analyte Peak Area (Analyte) detection->peak_area_analyte peak_area_is Peak Area (IS) detection->peak_area_is peak_area_ratio Peak Area Ratio (Analyte/IS) peak_area_analyte->peak_area_ratio peak_area_is->peak_area_ratio concentration Concentration peak_area_ratio->concentration via Calibration Curve

Caption: Logical relationship of analytical components and data processing.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method is ready for full validation according to regulatory guidelines.

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)cyclohexanone and its Derivatives in Murine Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct in vivo studies on 4-(4-Methylpiperazin-1-yl)cyclohexanone in murine disease models are not extensively documented in publicly available literature, its structural motifs—the piperazine and cyclohexanone cores—are integral to numerous biologically active compounds. Piperazine derivatives are well-represented in therapeutics for neurological disorders, while cyclohexanone analogues have shown promise in oncology and inflammatory disease models.[1][2][3][4] This document provides a detailed overview of the potential applications of this compound as a scaffold for drug discovery, drawing on data and protocols from studies on structurally related molecules. The provided protocols and application notes are intended to serve as a guide for researchers investigating novel compounds based on this chemical backbone.

Potential Therapeutic Applications

Based on the activities of related compounds, derivatives of the this compound scaffold are promising candidates for investigation in the following areas:

  • Neurodegenerative Disorders: The piperazine moiety is a common feature in drugs targeting Alzheimer's and Parkinson's disease.[1][5] Compounds incorporating this scaffold have been shown to reduce amyloid and tau pathology and preserve memory in murine models.[1]

  • Oncology: Novel derivatives of oxaliplatin, which contain a cyclohexanediamine structure, have demonstrated improved anticancer activity in vivo, suggesting the potential of cyclohexanone derivatives in this therapeutic area.[4]

  • Anti-inflammatory Conditions: Aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity in murine models of acute lung injury.[3]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the efficacy of novel derivatives of this compound in relevant murine models. These are based on methodologies reported for structurally similar compounds.

Protocol 1: Evaluation of Neuroprotective Effects in a Murine Model of Alzheimer's Disease

This protocol is adapted from studies on piperazine-based compounds in transgenic mouse models of Alzheimer's disease.[1]

1. Animal Model:

  • Strain: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Age: 6 months at the start of treatment.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Design:

  • Groups (n=10-12 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)

    • Test Compound (low dose, e.g., 10 mg/kg)

    • Test Compound (high dose, e.g., 30 mg/kg)

    • Positive Control (optional, a known neuroprotective agent)

  • Administration: Oral gavage, once daily for 3 months.

3. Behavioral Testing (performed during the last month of treatment):

  • Morris Water Maze: To assess spatial learning and memory.

    • Acquisition Phase: Mice are trained for 5 consecutive days to find a hidden platform in a pool of opaque water.

    • Probe Trial: On day 6, the platform is removed, and memory retention is assessed by the time spent in the target quadrant.

  • Y-Maze: To evaluate short-term spatial working memory, based on the natural tendency of mice to explore novel arms.

4. Biochemical and Histological Analysis (at the end of the treatment period):

  • Tissue Collection: Mice are euthanized, and brains are harvested. One hemisphere is flash-frozen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for histology.

  • ELISA: Measurement of Aβ40 and Aβ42 levels in brain homogenates.

  • Immunohistochemistry: Staining of brain sections for amyloid plaques (using anti-Aβ antibodies) and phosphorylated tau (using anti-phospho-tau antibodies).

  • Western Blot: Analysis of key signaling proteins related to neuroinflammation and synaptic plasticity (e.g., GFAP, Iba1, PSD-95).

Experimental Workflow Diagram:

G cluster_0 Pre-clinical Murine Model of Alzheimer's Disease A APP/PS1 Mice (6 months old) B Randomization into Treatment Groups (n=10-12/group) A->B C Daily Oral Gavage for 3 Months - Vehicle - Test Compound (Low Dose) - Test Compound (High Dose) B->C D Behavioral Testing (Month 3) - Morris Water Maze - Y-Maze C->D E Euthanasia and Tissue Collection D->E F Biochemical & Histological Analysis - ELISA (Aβ levels) - Immunohistochemistry (Plaques, p-Tau) - Western Blot E->F G Data Analysis and Interpretation F->G

Caption: Workflow for evaluating a test compound in a murine model of Alzheimer's disease.

Protocol 2: Assessment of Anti-inflammatory Activity in a Murine Model of Acute Lung Injury (ALI)

This protocol is based on studies of aryl-cyclohexanone derivatives in LPS-induced ALI.[3]

1. Animal Model:

  • Strain: C57BL/6 mice.

  • Age: 8-10 weeks.

2. Experimental Design:

  • Groups (n=8-10 per group):

    • Saline Control

    • LPS + Vehicle

    • LPS + Test Compound (e.g., 20 mg/kg)

    • LPS + Dexamethasone (positive control)

  • Procedure:

    • The test compound or vehicle is administered intraperitoneally (i.p.) 1 hour before LPS challenge.

    • ALI is induced by intratracheal instillation of lipopolysaccharide (LPS; 5 mg/kg).

    • Animals are euthanized 6 hours after LPS administration.

3. Sample Collection and Analysis:

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline. The BAL fluid (BALF) is collected to measure:

    • Total and Differential Cell Counts: To quantify inflammatory cell infiltration.

    • Protein Concentration: As an indicator of lung vascular permeability.

    • Cytokine Levels: Measurement of TNF-α, IL-6, and IL-1β by ELISA.

  • Lung Tissue Analysis:

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation in the lung tissue.

    • Histopathology: Lungs are fixed, sectioned, and stained with H&E to assess tissue damage.

Signaling Pathway Diagram: LPS-induced Inflammation

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Acute Lung Injury Cytokines->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation via TLR4 and NF-κB.

Quantitative Data from Related Studies

The following tables summarize quantitative data from published studies on compounds structurally related to this compound, providing a benchmark for expected efficacy.

Table 1: Effects of a Piperazine Derivative on Amyloid Pathology in a Murine AD Model (Data extrapolated from a study on a novel N,N'-disubstituted piperazine)[1]

Treatment GroupAβ42 Levels (pg/mg brain tissue)Plaque Load (%)
Vehicle150 ± 125.2 ± 0.6
Test Compound (20 mg/kg)95 ± 82.8 ± 0.4

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Anti-inflammatory Effects of an Aryl-Cyclohexanone Derivative in LPS-induced ALI (Data based on a study of a synthesized aryl-cyclohexanone)[3]

Treatment GroupTotal Cells in BALF (x10⁵)TNF-α in BALF (pg/mL)Lung MPO Activity (U/g tissue)
Saline Control0.5 ± 0.125 ± 50.2 ± 0.05
LPS + Vehicle8.2 ± 0.7450 ± 301.5 ± 0.2
LPS + Test Compound4.1 ± 0.5210 ± 250.7 ± 0.1*

*p < 0.05 compared to LPS + Vehicle. Data are presented as mean ± SEM.

The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly for neurological and inflammatory disorders. The protocols and data presented here, derived from studies on analogous compounds, provide a robust framework for the preclinical evaluation of new chemical entities based on this structure. Researchers are encouraged to adapt these methodologies to their specific research questions and to further explore the mechanisms of action of this promising class of compounds.

References

Application Notes and Protocols for the Formulation of 4-(4-Methylpiperazin-1-yl)cyclohexanone in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing suitable formulations of 4-(4-Methylpiperazin-1-yl)cyclohexanone for preclinical animal research. The protocols outlined below address the common challenge of poor aqueous solubility often encountered with new chemical entities (NCEs) and offer systematic approaches for oral and intravenous administration.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for a successful formulation strategy. Key parameters to determine are summarized in Table 1. The compound, with a molecular formula of C11H20N2O and a molecular weight of 196.29, possesses a tertiary amine and a ketone functional group, suggesting it is a weakly basic compound.[1][2] The piperazine moiety may contribute to some degree of aqueous solubility, but the cyclohexanone ring is lipophilic.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Molecular FormulaC11H20N2O---
Molecular Weight196.29 g/mol ---
pKa8.5 (predicted)Potentiometric titration
LogP2.3 (predicted)HPLC method
Aqueous Solubility< 0.1 mg/mL at pH 7.4Shake-flask method
Melting Point85-90 °CDifferential Scanning Calorimetry (DSC)

Formulation Development Workflow

A systematic workflow is crucial for identifying an optimal formulation. The following diagram illustrates a typical decision-making process for developing a formulation for a poorly soluble compound.

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_formulation_strategy Formulation Strategy cluster_development Development & Characterization cluster_final Final Formulation physchem Physicochemical Characterization (pKa, LogP, Solubility) solubility_screening Solubility Enhancement Screening physchem->solubility_screening route Select Route of Administration solubility_screening->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_dev Oral Formulation Development (Solution, Suspension, Lipid-based) oral->oral_dev iv_dev IV Formulation Development (Solution, Co-solvent system) iv->iv_dev analytical Analytical Method Development (HPLC-UV) oral_dev->analytical iv_dev->analytical stability Short-term Stability Assessment analytical->stability final_formulation Select Lead Formulation for In Vivo Studies stability->final_formulation experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study Animal Dosing & Sampling cluster_analysis Bioanalysis & PK weigh Weigh Compound & Excipients dissolve Dissolve in Vehicle weigh->dissolve qc Concentration & Purity Check (HPLC) dissolve->qc dosing Administer Formulation (Oral or IV) qc->dosing sampling Collect Blood Samples at Time Points dosing->sampling processing Process Samples (e.g., Plasma) sampling->processing bioanalysis Quantify Drug in Plasma (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Methylpiperazin-1-yl)cyclohexanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method is a one-pot reductive amination of cyclohexanone with 1-methylpiperazine. This reaction is typically mediated by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), which can reduce the intermediate iminium ion in situ without significantly reducing the starting ketone.[1][2]

Q2: What are the typical solvents and catalysts used in this synthesis?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the preferred solvents for reductive amination with sodium triacetoxyborohydride.[1][2] Tetrahydrofuran (THF) can also be used.[1][2] Acetic acid is often employed as a catalyst to facilitate the formation of the iminium ion intermediate, which is crucial for the reaction to proceed efficiently.[1][2]

Q3: What are the potential side reactions that can lower the yield of the desired product?

A3: The primary side reactions include the reduction of cyclohexanone to cyclohexanol by the reducing agent, and the formation of over-alkylation products. Another potential issue is the formation of enamines, especially if the reaction conditions are not optimized.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A simple TLC analysis can show the consumption of the starting materials (cyclohexanone and 1-methylpiperazine) and the formation of the product. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the product from unreacted starting materials and byproducts. Alternatively, acid-base extraction can be employed to isolate the basic product from neutral byproducts and unreacted ketone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reducing agent (e.g., STAB degraded by moisture).2. Insufficient catalysis for iminium ion formation.3. Low reaction temperature.1. Use fresh, anhydrous sodium triacetoxyborohydride. Ensure all glassware is thoroughly dried.2. Add a catalytic amount of glacial acetic acid (typically 0.1-0.2 equivalents).3. While the reaction is often run at room temperature, gentle heating (30-40 °C) may be necessary if the reaction is sluggish.
Presence of Unreacted Cyclohexanone 1. Insufficient amount of 1-methylpiperazine.2. Incomplete reaction.1. Use a slight excess of 1-methylpiperazine (1.1-1.2 equivalents).2. Increase the reaction time and monitor by TLC until the cyclohexanone spot disappears.
Formation of Cyclohexanol as a Major Byproduct 1. Use of a non-selective or overly reactive reducing agent.2. Reaction conditions favor ketone reduction over imine reduction.1. Use a selective reducing agent like sodium triacetoxyborohydride. Avoid stronger reducing agents like sodium borohydride in a one-pot reaction unless the imine is pre-formed.[1]2. Ensure the reaction is not overly acidic, as this can enhance ketone reduction.
Difficult Purification 1. Product co-elutes with impurities during column chromatography.2. Emulsion formation during aqueous workup.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Break emulsions by adding brine or by filtering the mixture through a pad of celite.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific scales and laboratory conditions.

Materials:

  • Cyclohexanone

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM), add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of this compound. This data is illustrative and based on typical outcomes in reductive amination reactions.

Entry Reducing Agent Solvent Catalyst (eq.) Temperature (°C) Time (h) Yield (%)
1NaBH(OAc)₃DCMAcetic Acid (0.1)251285
2NaBH(OAc)₃THFAcetic Acid (0.1)252478
3NaBH(OAc)₃DCMNone252445
4NaBH₄Methanol-251260*

*Note: Reaction with NaBH₄ in a one-pot procedure often leads to a significant amount of cyclohexanol byproduct, hence the lower yield of the desired amine.

Visualizations

Reductive_Amination_Pathway Cyclohexanone Cyclohexanone Iminium_Ion Iminium Ion Intermediate Cyclohexanone->Iminium_Ion Methylpiperazine 1-Methylpiperazine Methylpiperazine->Iminium_Ion Product This compound Iminium_Ion->Product Reduction STAB NaBH(OAc)₃ STAB->Iminium_Ion AcOH Acetic Acid (Catalyst) AcOH->Cyclohexanone Protonation

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Check_Reagents Check Reagent Quality (Anhydrous STAB, Fresh Amines) Check_Yield->Check_Reagents Yes Improve_Purification Improve Purification (Column Chromatography, Recrystallization) Check_Purity->Improve_Purification Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Optimize_Conditions->Start Check_Reagents->Optimize_Conditions Improve_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting purification of 4-(4-Methylpiperazin-1-yl)cyclohexanone by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the chromatographic purification of 4-(4-Methylpiperazin-1-yl)cyclohexanone, a compound containing basic nitrogen atoms that can present unique challenges during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on the TLC plate?

A1: Tailing is common for basic compounds like this compound on standard silica gel. The basic amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatographic peak shape.[1] To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][2]

Q2: My compound isn't moving from the baseline (Rf ≈ 0) on the TLC plate, even with ethyl acetate. What should I do?

A2: This indicates the solvent system is not polar enough to elute your highly polar compound. You need to increase the polarity of the mobile phase. A common solution is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[3][4] For very polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[3][5]

Q3: Can I use a solvent system with ammonia for flash column chromatography?

A3: Yes, solvent systems containing ammonia are effective for purifying basic compounds by flash chromatography.[1][5] A common stock solution is 2-10% ammonium hydroxide in methanol. This stock solution can then be used as the polar component in a solvent system with dichloromethane.[3][5]

Q4: I have low recovery of my compound after column chromatography. Where did it go?

A4: Low recovery can be due to irreversible adsorption onto the acidic silica gel or decomposition on the column.[1][5] Ensure you are using a basic modifier in your eluent to prevent strong binding to the silica. If decomposition is suspected, you can test your compound's stability on a 2D TLC plate or consider using a less acidic stationary phase like alumina.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound streaks/tails on TLC and column Strong interaction between the basic amine and acidic silica gel.Add a basic modifier to the mobile phase (e.g., 0.5-2% triethylamine or ammonium hydroxide).[1][2] Consider using a different stationary phase like neutral alumina.[5]
Compound remains at the baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the eluent. Switch from Hexane/EtOAc to a more polar system like Dichloromethane (DCM)/Methanol (MeOH).[3] For very polar amines, use a DCM/MeOH system with a small percentage of ammonium hydroxide.[5]
Poor separation of the product from impurities The chosen solvent system has poor selectivity for the compounds.Test a variety of solvent systems with different selectivities (e.g., varying ratios of DCM/MeOH, or trying ethyl acetate/methanol). Run a gradient elution during column chromatography, starting with a lower polarity and gradually increasing it.
The compound appears to have decomposed after the column The compound is sensitive to the acidic nature of silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting (2D TLC).[5] If it decomposes, use deactivated silica (by pre-treating with the basic mobile phase) or switch to a neutral stationary phase like alumina.[5]
All fractions are mixed, despite good separation on TLC Column was overloaded with the crude sample. The sample was not loaded in a concentrated, narrow band.Reduce the amount of crude material loaded onto the column. A general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight.[6] Dissolve the sample in a minimal amount of solvent for loading, or perform a "dry load".[7][8]

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound. These should be optimized for each specific reaction mixture using TLC analysis.

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash chromatography.[2] Consider neutral alumina if the compound is acid-sensitive.[5]
Mobile Phase (Eluent) Dichloromethane / Methanol / Ammonium HydroxideStart with a ratio of 95:5:0.5 and increase the methanol/ammonia content to achieve the desired Rf.
Target TLC Rf Value ~0.2 - 0.35This range typically provides good separation in flash column chromatography.[2][7]
Basic Modifier 0.5 - 2% Triethylamine (TEA) or NH₄OHEssential for preventing peak tailing of basic amines.[1]
Column Loading 1-2% of silica gel weightFor difficult separations, use a higher silica-to-sample ratio (e.g., 100:1).[6]
Visualization on TLC UV light (if applicable), Potassium Permanganate or Ninhydrin stainAmines often stain well with ninhydrin (yellow/purple) or potassium permanganate (yellow spot on purple background).

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Method Development
  • Prepare the Eluent: In a fume hood, prepare a starting solvent system of Dichloromethane:Methanol:Ammonium Hydroxide in a 95:5:0.5 ratio.

  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the prepared eluent into a TLC developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if your compound is UV-active. Then, stain the plate using an appropriate visualization agent (e.g., potassium permanganate or ninhydrin) and gentle heating to reveal the separated components.

  • Optimize: Adjust the ratio of Methanol/Ammonium Hydroxide in your eluent until the desired product has an Rf value between 0.2 and 0.35.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Select an appropriately sized column. Secure it vertically in a fume hood. Add the optimized eluent (from Protocol 1). Slowly pour silica gel into the solvent while gently tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Equilibration: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated. Drain the solvent until it is level with the top of the sand.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of solvent (preferably the eluent or a less polar solvent like DCM).[8] Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.[7]

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a different solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[8][9] Carefully add this powder to the top of the column.[7]

  • Elution: Carefully add the eluent to the column. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[7]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

G start Poor Purification Result q1 Observe TLC Plate: What is the issue? start->q1 p1 Streaking / Tailing q1->p1 p2 Rf is too low (at baseline) q1->p2 p3 Poor Separation q1->p3 p4 Low Compound Recovery q1->p4 s1 Add Basic Modifier (e.g., 0.5-2% TEA or NH4OH) to the mobile phase. p1->s1 s2 Increase Eluent Polarity (e.g., Increase % of MeOH in DCM/MeOH). p2->s2 s3 Try different solvent systems. Run a gradient elution. p3->s3 p4->s1 s4 Use deactivated silica or alumina. Ensure elution is complete. p4->s4 end Successful Purification s1->end s2->end s3->end s4->end

Caption: Troubleshooting workflow for chromatography purification.

G cluster_0 A) Without Basic Modifier cluster_1 B) With Basic Modifier (e.g., Triethylamine) Amine Basic Amine (Product) Silica Acidic Silica Surface (Si-OH) Amine->Silica Strong, Undesirable Interaction Result1 Result: Tailing & Poor Elution Amine2 Basic Amine (Product) Silica2 Silica Surface (Si-O⁻ NR₃H⁺) Amine2->Silica2 Weak, Reversible Interaction TEA Triethylamine (TEA) TEA->Silica2 Neutralizes Acidic Sites Result2 Result: Symmetrical Peaks & Good Elution

Caption: Interaction of a basic amine with silica gel.

References

Overcoming solubility issues of 4-(4-Methylpiperazin-1-yl)cyclohexanone in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(4-Methylpiperazin-1-yl)cyclohexanone

Welcome to the technical support resource for this compound. This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?

A: The limited solubility of this compound in neutral aqueous solutions is primarily due to its chemical structure. The molecule contains a basic piperazine functional group. In neutral or alkaline solutions (pH ≥ 7), this group is predominantly in its un-ionized, free base form, which is less polar and thus has lower solubility in water. To achieve significant aqueous solubility, the piperazine group needs to be protonated to form a more soluble salt.

cluster_0 At Neutral/High pH cluster_1 At Acidic pH A Free Base Form (Less Soluble) B Protonated Salt Form (More Soluble) A->B + H⁺ B->A - H⁺

Caption: pH-dependent equilibrium of the compound.

Q2: How can I improve the solubility of the compound by adjusting the pH?

A: Adjusting the pH is the most effective and recommended first step for solubilizing this compound. By lowering the pH of your buffer, you protonate the basic nitrogen atoms on the piperazine ring, forming a water-soluble salt.[1][] Most basic compounds see a significant increase in solubility in acidic conditions.

Experimental Protocol: Solubilization via pH Adjustment

  • Prepare Buffer: Start with your desired aqueous buffer (e.g., Phosphate, MES, HEPES).

  • Add Compound: Weigh the required amount of this compound powder and add it to the buffer with continuous stirring. A suspension will form.

  • Titrate with Acid: While monitoring the pH, add a dilute acid (e.g., 1 M or 0.1 M HCl) dropwise to the suspension.

  • Observe Dissolution: Continue adding acid until the compound completely dissolves, resulting in a clear solution.

  • Record Final pH: Note the final pH of the solution. It is crucial to ensure this final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Adjust to Final Volume: If necessary, add more buffer to reach the final desired concentration and volume.

Table 1: pH-Dependent Aqueous Solubility of this compound (Illustrative Data)

pHPredicted StateEstimated Solubility (mg/mL)
8.0Free Base< 0.1
7.4Free Base~ 0.1 - 0.5
6.5Mixed~ 1 - 5
5.0Protonated Salt> 20
4.0Protonated Salt> 50
Q3: What co-solvents can be used if pH adjustment is not an option for my experiment?

A: If the pH of your media cannot be altered, using a water-miscible organic co-solvent is a common alternative.[][3] Co-solvents work by reducing the overall polarity of the aqueous environment. The standard procedure is to first dissolve the compound in a 100% organic co-solvent to create a high-concentration stock solution, which is then diluted into the final aqueous buffer.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Solubilization using a Co-solvent

  • Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to a high concentration (e.g., 20-100 mM). Use a vortex or sonication bath to ensure it is fully dissolved.

  • Dilute into Buffer: Perform a stepwise or single dilution of the stock solution into your final aqueous buffer to achieve the desired working concentration.

  • Monitor for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation.

  • Control Final Co-solvent Concentration: It is critical to keep the final concentration of the organic co-solvent low (typically <1%, and often <0.1% for cell-based assays) to avoid artifacts in your experiment. Always run a vehicle control (buffer + co-solvent) in your experiments.

A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) A->B C High-Concentration Stock Solution B->C D Dilute into Aqueous Buffer C->D E Final Working Solution (Low % Co-solvent) D->E

Caption: Co-solvent stock solution workflow.

Table 2: Co-solvent Stock Solutions for Dilution (Illustrative Data)

Co-solventMax Stock Concentration (mM)Recommended Final Conc. in Assay
DMSO100< 0.5% (v/v)
Ethanol50< 1.0% (v/v)
PEG 40075< 2.0% (v/v)
Q4: Can surfactants or cyclodextrins be used to improve solubility?

A: Yes, both surfactants and cyclodextrins are advanced formulation strategies used to solubilize poorly soluble compounds.[4]

  • Surfactants: Surfactants like Tween® 80 or Polysorbate 20 form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the compound, increasing its apparent solubility.[5][6][7][8][9] This method is effective but be aware that surfactants can interfere with some biological assays.

  • Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[10][11] They can form an "inclusion complex" with the compound, effectively shielding it from the aqueous environment and increasing its solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and relatively benign choice for in vitro studies.[12]

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a concentration of 2-10% (w/v).

  • Add Compound: Add the powdered compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature. For difficult-to-dissolve compounds, gentle heating (40-50°C) or overnight stirring may be required to facilitate the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, use a 0.22 µm syringe filter to obtain a clear, saturated solution.

cluster_0 Components cluster_1 Result A Compound (Hydrophobic) C Soluble Inclusion Complex A->C Complexation B Cyclodextrin (Host) B->C Complexation

Caption: Cyclodextrin inclusion complex formation.

Troubleshooting Guide

Q5: I'm still observing precipitation or poor solubility. What steps should I follow?

A: If you are still facing issues, follow this systematic troubleshooting workflow. This guide prioritizes methods that are least likely to interfere with biological experiments.

G start Start: Compound Precipitates in Buffer q1 Can the pH of your assay buffer be lowered? start->q1 sol1 Use pH Adjustment. Titrate with dilute HCl until dissolved. (See FAQ 2) q1->sol1 Yes q2 Is a co-solvent (e.g., DMSO) tolerated in your assay? q1->q2 No a1_yes Yes a1_no No combine Combine Methods: Use pH adjustment first, then add a minimal amount of co-solvent. sol1->combine sol2 Use a Co-solvent. Prepare a concentrated stock and dilute. (See FAQ 3) q2->sol2 Yes q3 Consider advanced formulation methods. q2->q3 No a2_yes Yes a2_no No sol2->combine sol3 Try Cyclodextrins (HP-β-CD). (See FAQ 4) q3->sol3 sol4 Try Surfactants (e.g., Tween 80). (Use with caution) q3->sol4

Caption: Step-by-step troubleshooting workflow.

References

Preventing degradation of 4-(4-Methylpiperazin-1-yl)cyclohexanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(4-Methylpiperazin-1-yl)cyclohexanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule contains three key functional groups that can influence its stability: a cyclohexanone ring, a tertiary amine within the piperazine ring, and another tertiary amine with a methyl group. The interplay of these groups dictates the potential degradation pathways.

Q2: What is the recommended general storage condition for this compound?

A2: While some suppliers suggest storing the solid compound at room temperature, for optimal stability, especially in solution, it is advisable to store it in a cool, dark, and dry place. For long-term storage of solutions, freezing (-20°C to -80°C) is recommended, provided the solvent system is suitable.

Q3: Are there any known incompatibilities for this compound?

A3: Specific incompatibility data for this compound is limited. However, based on its chemical structure, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could accelerate degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak area/intensity in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Hydrolysis Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7). Avoid strongly acidic or basic conditions. Use buffered solutions to maintain a stable pH.The cyclohexanone moiety can be susceptible to acid or base-catalyzed enolization, which can lead to further reactions. The piperazine ring also has basic properties, and pH will affect its protonation state and reactivity.
Oxidation Degas the solvent before preparing the solution. Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like BHT or ascorbic acid to the solution, if compatible with the experimental setup.Tertiary amines and the alpha-carbon to the ketone can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.
Microbial Contamination Use sterile solvents and glassware. For long-term storage, consider sterile filtering the solution (0.22 µm filter).Microorganisms can metabolize organic compounds, leading to degradation.
Issue 2: Compound Degradation Upon Exposure to Light

Symptoms:

  • Significant degradation observed in samples left on the benchtop compared to those stored in the dark.

  • Development of a yellowish tint in the solution upon light exposure.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Photodegradation Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient and UV light during experiments.Piperazine derivatives can be susceptible to photodegradation. UV light, in the presence of air, can lead to the degradation of the piperazine ring.
Issue 3: Thermal Degradation During Experiments

Symptoms:

  • Increased degradation at elevated experimental temperatures.

  • Inconsistent results in temperature-sensitive assays.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Thermal Instability Conduct experiments at the lowest feasible temperature. If heating is necessary, minimize the duration of exposure to high temperatures. Perform control experiments to assess thermal stability at the intended temperature.While the piperazine ring itself is relatively stable, methyl-substituted piperazines can have increased rates of thermal degradation. High temperatures can also accelerate other degradation pathways like oxidation and hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, degassed solvent appropriate for the intended application (e.g., DMSO, ethanol, or a buffered aqueous solution).

  • Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon stream).

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in an amber vial at -20°C or below. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.

Protocol 2: Monitoring Degradation by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (a wavelength around 210-230 nm is a reasonable starting point for a compound lacking a strong chromophore).

  • Procedure:

    • Inject a freshly prepared standard solution to determine the initial peak area and retention time.

    • Inject samples from the stability study at various time points.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Degradation cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions observe_degradation Compound Degradation Observed (e.g., via HPLC) check_pH Check pH of Solution observe_degradation->check_pH check_light Assess Light Exposure observe_degradation->check_light check_temp Evaluate Temperature Conditions observe_degradation->check_temp check_oxygen Consider Oxygen Exposure observe_degradation->check_oxygen adjust_pH Adjust pH to 6-7 Use Buffer check_pH->adjust_pH protect_light Use Amber Vials Work in Dark check_light->protect_light control_temp Lower Temperature Minimize Heating Time check_temp->control_temp inert_atmosphere Degas Solvents Use Inert Gas check_oxygen->inert_atmosphere

Caption: A logical workflow for troubleshooting the degradation of this compound.

potential_degradation_pathways Potential Degradation Pathways cluster_pathways Degradation Triggers cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolyzed Hydrolyzed Products hydrolysis->hydrolyzed oxidized Oxidized Derivatives (e.g., N-oxides) oxidation->oxidized ring_opened Ring-Opened Products photodegradation->ring_opened

Caption: A diagram illustrating the potential triggers for the degradation of this compound and possible resulting products.

Identifying and minimizing side products in 4-(4-Methylpiperazin-1-yl)cyclohexanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 1,4-cyclohexanedione with 1-methylpiperazine. This reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product.

Q2: What are the primary side products I should be aware of in this reaction?

A2: The main potential side products include:

  • Bis-aminated product: 1,4-bis(4-methylpiperazin-1-yl)cyclohexane, resulting from the reaction of 1-methylpiperazine with both carbonyl groups of 1,4-cyclohexanedione.

  • Over-reduction product: 4-(4-Methylpiperazin-1-yl)cyclohexanol, where the ketone group is reduced to a hydroxyl group.

  • Unreacted starting materials: Residual 1,4-cyclohexanedione and 1-methylpiperazine.

  • Enamine intermediate: Incomplete reduction can lead to the presence of the stable enamine intermediate.

Q3: How can I minimize the formation of the bis-aminated side product?

A3: To minimize the formation of the bis-aminated product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 1,4-cyclohexanedione (e.g., 1.1 to 1.2 equivalents) can help ensure that the 1-methylpiperazine is consumed before it can react a second time. Additionally, a stepwise addition of the reducing agent can favor the mono-amination product.

Q4: Which reducing agent is most effective for this reaction to avoid over-reduction?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for this transformation.[1][2] It is milder than sodium borohydride (NaBH₄) and selectively reduces the intermediate iminium ion over the ketone starting material, thus minimizing the formation of the alcohol side product.[3] Sodium cyanoborohydride (NaBH₃CN) is also a suitable option.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of bis-aminated side product - Incorrect stoichiometry (excess 1-methylpiperazine).- Reaction run for an extended period at elevated temperatures.- Carefully control the stoichiometry, using a slight excess of 1,4-cyclohexanedione.- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting amine is consumed.- Consider a lower reaction temperature.
Presence of 4-(4-Methylpiperazin-1-yl)cyclohexanol - Use of a non-selective or overly reactive reducing agent (e.g., NaBH₄).- Premature addition of the reducing agent before iminium ion formation.- Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]- Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) to facilitate iminium ion formation before adding the reducing agent.
Incomplete reaction (starting materials remain) - Insufficient amount of reducing agent.- Low reaction temperature or short reaction time.- Deactivated catalyst or reagent.- Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).- Increase the reaction temperature or extend the reaction time, monitoring by TLC/LC-MS.- Ensure the reducing agent is fresh and has been stored under appropriate conditions.
Product is difficult to purify - Presence of multiple side products.- Emulsion formation during aqueous workup.- Optimize the reaction conditions to minimize side products.- Employ column chromatography for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol with a small amount of triethylamine) is often effective.- For emulsions, try adding brine or filtering the mixture through celite.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to favor the formation of the mono-aminated product and minimize over-reduction.

Materials:

  • 1,4-Cyclohexanedione

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in DCM, add 1-methylpiperazine (0.9 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1,4-Cyclohexanedione (1.0 eq) in DCM C Stir at RT for 1h (Iminium Formation) A->C B 1-Methylpiperazine (0.9 eq) B->C E Reaction Mixture C->E D Sodium Triacetoxyborohydride (1.5 eq) in DCM D->E Slow Addition F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 1,4-Cyclohexanedione + 1-Methylpiperazine Intermediate Iminium Ion Intermediate Start->Intermediate + H₂O Side2 4-(4-Methylpiperazin-1-yl)cyclohexanol Start->Side2 + NaBH(OAc)₃ (Over-reduction) Product This compound Intermediate->Product + NaBH(OAc)₃ Side1 Bis-aminated Product Intermediate->Side1 + 1-Methylpiperazine

Caption: Reaction pathway and potential side reactions in the synthesis.

References

Technical Support Center: Optimizing Coupling Reactions with 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for coupling reactions involving 4-(4-Methylpiperazin-1-yl)cyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective coupling reaction for this compound?

A1: The most prevalent and versatile coupling reaction for this substrate is reductive amination . This one-pot reaction allows for the formation of a new carbon-nitrogen bond by reacting the ketone with a primary or secondary amine in the presence of a suitable reducing agent. This method is widely used due to its operational simplicity and the availability of a broad range of reagents.

Q2: Which reducing agents are recommended for the reductive amination of this compound?

A2: Several reducing agents can be employed, with the choice depending on the specific amine and desired reaction conditions. The most common are:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent, often the first choice for reductive aminations. It is particularly effective for a wide range of aldehydes and ketones, including sterically hindered ones.[1][2][3]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a slightly acidic to neutral pH. Caution is advised due to the potential generation of hydrogen cyanide.[4]

  • Sodium borohydride (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting ketone, so it is typically added after the initial formation of the imine intermediate.[4][5]

Q3: Can the tertiary amine of the methylpiperazine group interfere with the reaction?

A3: Yes, the basicity of the piperazine nitrogen can potentially influence the reaction. It may act as a general base, which could affect catalyst activity or the stability of intermediates. However, in most standard reductive amination protocols, this is not a significant issue. If side reactions are observed, adjusting the stoichiometry of any acidic catalysts may be necessary.

Q4: What are typical reaction conditions for the reductive amination of this ketone?

A4: Typical conditions involve stirring the ketone, the amine, and the reducing agent in a suitable solvent at room temperature. An acidic catalyst, such as acetic acid, is often added to facilitate imine formation. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH), depending on the chosen reducing agent.[2][6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inefficient Imine Formation Add a catalytic amount of acetic acid (e.g., 1-2 equivalents).Acid catalysis accelerates the dehydration step to form the iminium ion, which is more readily reduced.[2]
Pre-form the imine by stirring the ketone and amine together for 1-2 hours before adding the reducing agent.This can be particularly helpful when using less selective reducing agents like NaBH₄ to minimize reduction of the starting ketone.
Inactive Reducing Agent Use a fresh bottle of the reducing agent, especially for moisture-sensitive reagents like NaBH(OAc)₃.Over time, hydride reagents can decompose upon exposure to atmospheric moisture, leading to reduced activity.
Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.).This can help to drive the reaction to completion, especially if some of the reagent has degraded.
Steric Hindrance Increase the reaction temperature (e.g., to 40-50 °C).Providing more thermal energy can help overcome the activation barrier for sterically demanding substrates.
Extend the reaction time (e.g., from 12 hours to 24-48 hours).Some sterically hindered ketones react more slowly, and allowing more time can lead to higher conversion.
Poor Substrate Purity Ensure the purity of this compound and the amine.Impurities can interfere with the catalyst and reduce the overall efficiency of the reaction.
Problem 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Step Rationale
Starting Ketone Reduction The reducing agent is too reactive or added too early.Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.These reagents are less likely to reduce the ketone under the reaction conditions used for imine reduction.[1][3]
If using NaBH₄, ensure the imine is pre-formed before its addition.This minimizes the concentration of the ketone when the strong reducing agent is present.
Over-alkylation of Primary Amine The product secondary amine is reacting with the ketone.Use a slight excess of the primary amine.This shifts the equilibrium towards the formation of the desired secondary amine product.
Add the ketone slowly to the reaction mixture containing the amine and reducing agent.This keeps the concentration of the ketone low, disfavoring the reaction with the product amine.

Experimental Protocols

Representative Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic Acid (optional, 1.0 equivalent)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in DCE, add acetic acid (1.0 equivalent) if the amine is a hydrochloride salt or if imine formation is slow.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reductive amination of substituted cyclohexanones, which can be used as a starting point for optimizing reactions with this compound.

Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
NaBH(OAc)₃ DCE, DCM, THF20 - 2512 - 2475 - 95
NaBH₃CN MeOH, EtOH20 - 2512 - 4860 - 85
NaBH₄ MeOH, EtOH0 - 252 - 12 (after imine pre-formation)50 - 80

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone and Amine in Solvent add_acid Add Acetic Acid (optional) start->add_acid stir_1 Stir for 20-30 min add_acid->stir_1 add_reductant Add NaBH(OAc)₃ stir_1->add_reductant stir_2 Stir for 12-24h at RT add_reductant->stir_2 monitor Monitor by TLC/LC-MS stir_2->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for reductive amination.

troubleshooting_low_yield cluster_imine Imine Formation Issues cluster_reductant Reducing Agent Issues cluster_conditions Reaction Condition Issues start Low Product Yield add_acid Add Catalytic Acid start->add_acid Check Imine Formation preform_imine Pre-form Imine start->preform_imine Check Imine Formation fresh_reagent Use Fresh Reagent start->fresh_reagent Check Reducing Agent increase_eq Increase Equivalents start->increase_eq Check Reducing Agent increase_temp Increase Temperature start->increase_temp Optimize Conditions extend_time Extend Reaction Time start->extend_time Optimize Conditions

Caption: Troubleshooting guide for low reaction yield.

References

How to resolve unexpected results in assays with 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperazin-1-yl)cyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.

Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays

Question: We are observing significant variability in our IC50/EC50 values for this compound in our GPCR-mediated cAMP accumulation assay. What could be the cause?

Possible Causes and Solutions:

  • Compound Solubility: this compound, while generally soluble in DMSO for stock solutions, may precipitate in aqueous assay buffers, leading to inconsistent effective concentrations.

    • Solution: Visually inspect for precipitation after diluting the compound into your assay buffer. Consider lowering the final assay concentration or incorporating a small percentage of a solubilizing agent like Pluronic F-68 or BSA, ensuring it doesn't interfere with the assay.

  • Compound Stability: The compound may be unstable in your assay conditions (e.g., pH, temperature, light exposure).

    • Solution: Prepare fresh dilutions of the compound for each experiment. Protect the compound from light and minimize the time it spends in aqueous buffer before being added to the cells. You can assess stability by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity via HPLC.

  • Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact GPCR expression levels and signaling capacity.

    • Solution: Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of the assay. Regularly monitor cell viability.

Data Presentation: Hypothetical IC50 Data Illustrating Variability

ExperimentCell PassageIC50 (µM)Observations
151.2Consistent results
2155.8Higher IC50, some cell detachment noted
350.8Freshly prepared compound stock used
4510.2Visible precipitation of compound in media
Issue 2: High Background Signal in Fluorescence-Based Assays

Question: We are experiencing a high background signal in our fluorescence polarization (FP) competition binding assay when using this compound. How can we troubleshoot this?

Possible Causes and Solutions:

  • Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.

    • Solution: Measure the fluorescence of this compound alone at the assay wavelengths. If it is fluorescent, consider using a different fluorescent probe with a spectral profile that does not overlap with the compound's fluorescence.

  • Non-Specific Binding: The compound may be binding to components in the assay buffer or to the microplate, causing a high background.

    • Solution: Include a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) in your assay buffer to reduce non-specific binding. Using low-binding microplates can also be beneficial.

  • Light Scattering: At higher concentrations, the compound might form aggregates that scatter light, leading to an artificially high signal.

    • Solution: Filter your compound stock solution before use. As with solubility issues, you can also try adding a small amount of a non-ionic detergent to your buffer.

Data Presentation: Hypothetical Fluorescence Intensity Data

ConditionAverage Fluorescence Intensity (RFU)
Buffer Only50
Fluorescent Tracer5000
Fluorescent Tracer + High Concentration of Compound8000
Compound Only3000

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. The solid form of the compound is typically stable at room temperature.[1][2] Avoid repeated freeze-thaw cycles of the stock solution.

Q2: Can this compound interfere with colorimetric assays like the MTT assay?

A2: Yes, there is a potential for interference. The cyclohexanone moiety could potentially react with the MTT reagent or the formazan product. It is recommended to run a control experiment where the compound is incubated with the MTT reagent in the absence of cells to check for any direct chemical reaction that might lead to a change in absorbance.[1][3][4][5]

Q3: Are there any known off-target effects for compounds containing a piperazine moiety?

A3: Yes, piperazine-containing compounds are known to interact with a variety of receptors and ion channels.[6] For example, many piperazine derivatives have been shown to have activity at serotonin, dopamine, and adrenergic receptors.[6] It is crucial to perform counter-screening against a panel of relevant off-targets to ensure the specificity of your compound's activity.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer. A single, sharp peak in the chromatogram is indicative of high purity. To assess stability, you can compare the chromatogram of a freshly prepared solution to one that has been stored under your experimental conditions.

Experimental Protocols

Protocol 1: GPCR-Mediated cAMP Accumulation Assay (HTRF)

This protocol is for a homogeneous time-resolved fluorescence (HTRF) assay to measure cAMP accumulation in cells expressing a Gs-coupled GPCR.

Materials:

  • Cells expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

  • This compound

  • cAMP standard

  • HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate)

  • Low-volume 384-well white plates

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare serial dilutions of this compound in assay buffer.

  • Aspirate the culture medium and add the compound dilutions to the cells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and transfer the lysate to a 384-well plate.

  • Add the HTRF detection reagents to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the EC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound.[1][3][4][5]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the compound dilutions.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: GPCR signaling cascade initiated by ligand binding.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Compound Compound-related Issues? (Solubility, Stability, Purity) Start->Check_Compound Check_Assay Assay-related Issues? (Reagents, Protocol, Plate) Start->Check_Assay Check_Cells Cell-related Issues? (Health, Density, Passage) Start->Check_Cells Analyze_Compound Verify Purity/Concentration (HPLC) Test Solubility/Stability Check_Compound->Analyze_Compound Optimize_Assay Titrate Reagents Optimize Incubation Times Use Control Plates Check_Assay->Optimize_Assay Standardize_Cells Use Consistent Passage Number Optimize Seeding Density Monitor Viability Check_Cells->Standardize_Cells Resolved Problem Resolved Analyze_Compound->Resolved Optimize_Assay->Resolved Standardize_Cells->Resolved

Caption: A logical workflow for troubleshooting unexpected assay results.

References

Addressing batch-to-batch variability of 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of 4-(4-Methylpiperazin-1-yl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

A1: The most prevalent synthetic method is the reductive amination of cyclohexanone with N-methylpiperazine. This reaction is typically performed in a one-pot synthesis. Critical parameters that can influence the reaction outcome and contribute to batch-to-batch variability include the quality of starting materials, the choice of reducing agent, reaction temperature, pH, and the solvent system used.

Q2: What are the potential impurities that can arise during the synthesis of this compound?

A2: Several impurities can be generated during the synthesis, leading to variability between batches. These can include unreacted starting materials (cyclohexanone and N-methylpiperazine), byproducts from side reactions, and degradation products. A common byproduct is the corresponding enamine, formed from the reaction of cyclohexanone with the secondary amine N-methylpiperazine.[1][2] Over-alkylation is another potential issue in reductive amination reactions, though less common with secondary amines.[3]

Q3: How can I assess the purity of my this compound batch?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for quantifying the main compound and detecting impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can help in identifying and quantifying impurities with distinct spectral signatures.[6]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal pH The formation of the intermediate iminium ion is pH-dependent. Ensure the reaction medium is weakly acidic to facilitate this step without causing degradation of the starting materials or product.
Inefficient Reducing Agent The choice and stoichiometry of the reducing agent are crucial. Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the iminium ion over the ketone.[7] Ensure the reducing agent is fresh and added portion-wise to control the reaction.
Poor Quality Starting Materials Use high-purity cyclohexanone and N-methylpiperazine. Impurities in the starting materials can lead to side reactions and lower yields.
Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurities & Mitigation Strategies

Impurity Identification Method Mitigation Strategy
Unreacted Cyclohexanone GC-MS, ¹H NMRUse a slight excess of N-methylpiperazine. Optimize reaction time and temperature to drive the reaction to completion.
Unreacted N-methylpiperazine GC-MS, ¹H NMRUse a slight excess of cyclohexanone. Purify the final product using column chromatography or crystallization.
Enamine Byproduct ¹H NMR, LC-MSEnsure the reaction conditions favor the formation and subsequent reduction of the iminium ion. Acidic conditions can promote iminium ion formation over the enamine.[8]
Over-alkylation Products LC-MSThis is less likely with a secondary amine but can occur under harsh conditions. Use milder reducing agents and control the reaction temperature.[9]
Issue 3: Inconsistent Analytical Results Between Batches

Factors & Corrective Actions

Factor Corrective Action
Non-validated Analytical Method Develop and validate a robust analytical method (e.g., HPLC) for the quantification of this compound and its key impurities. The method should be tested for linearity, accuracy, precision, and specificity.
Sample Preparation Variability Standardize the sample preparation protocol, including solvent, concentration, and handling procedures, to minimize variability.
Instrument Calibration Regularly calibrate analytical instruments (HPLC, GC-MS, etc.) to ensure accurate and reproducible results.
Reference Standard Quality Use a well-characterized and stable reference standard for quantification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • Cyclohexanone

  • N-methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in DCM or DCE, add N-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS in positive ion mode
Injection Volume 10 µL
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • GC-MS system with a suitable capillary column.

GC-MS Conditions:

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate Iminium Ion Intermediate Cyclohexanone->Intermediate + N-Methylpiperazine (Weak Acid Catalyst) Enamine Enamine Byproduct Cyclohexanone->Enamine + N-Methylpiperazine (Side Reaction) N_Methylpiperazine N-Methylpiperazine N_Methylpiperazine->Intermediate N_Methylpiperazine->Enamine Product This compound Intermediate->Product + Reducing Agent (e.g., STAB)

Caption: Synthetic pathway for this compound.

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

Comparative Analysis of 4-(4-Methylpiperazin-1-yl)cyclohexanone and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-Methylpiperazin-1-yl)cyclohexanone and its structurally related analogs. Due to a lack of extensive publicly available experimental data on this compound, this guide focuses on the known biological activities and structure-activity relationships (SAR) of analogous compounds featuring the piperazine and cyclohexanone scaffolds. This comparative approach aims to infer potential biological targets and guide future research directions for the title compound.

Chemical Structures of Interest

The core structure under consideration is the 4-substituted piperazinyl-cyclohexanone moiety. Variations in the substituent on the piperazine nitrogen and modifications to the cyclohexanone ring can significantly influence the pharmacological profile of these compounds.

CompoundR1R2
4-(4-Methyl piperazin-1-yl)cyclohexanone-CH₃=O
Analog 1: 4-(Piperidin-1-yl)cyclohexanone- (Piperidine)=O
Analog 2: 4-(4-Phenyl piperazin-1-yl)cyclohexanone-C₆H₅=O
Analog 3: 4-(4-Benzyl piperazin-1-yl)cyclohexanone-CH₂C₆H₅=O

Comparative Biological Activity

While direct comparative data for this compound is limited, the known activities of its analogs suggest potential interactions with several key biological targets, including serotonergic, adrenergic, and cannabinoid receptors. The piperazine moiety is a common scaffold in many centrally acting agents.[1][2][3][4]

Serotonin Receptor Affinity

Derivatives of 4-(arylpiperazin-1-yl)cyclohexane have been identified as potent ligands for the 5-HT1A receptor.[5] The nature of the aryl group and the substituent on the cyclohexane ring are crucial for affinity and intrinsic activity (agonist, antagonist, or partial agonist).

Table 1: Comparative 5-HT1A Receptor Binding Affinity of Arylpiperazine Analogs

Compound/Analog ClassModificationReceptor Affinity (Kᵢ, nM)Intrinsic Activity
1-Imido/Amido substituted 4-(4-arylpiperazin-1-yl)cyclohexanesVaries (o-OCH₃, m-Cl, m-CF₃ on aryl)1.9 - 74Antagonist/Agonist
Aryl alkanol piperazine derivativesVariesHighReuptake Inhibition

Data synthesized from literature on analogous compound series.

Adrenergic Receptor Affinity

The piperazine ring is a key pharmacophore in several alpha-adrenoreceptor antagonists, such as prazosin. Modifications to this ring can significantly impact affinity and selectivity for α₁ and α₂ subtypes.[6][7]

Table 2: Comparative α₁-Adrenoreceptor Blocking Activity of Prazosin-Related Analogs

Compound/Analog ClassModification of Piperazine Ringα₁-Adrenoceptor Affinityα₁/α₂ Selectivity Ratio
PrazosinUnsubstitutedHighHigh
Cyclazosin (cis-dialkylpiperazine)2,3-dialkyl substitutionHigh7800
Alkanediamine derivativesReplaced with alkanediamineVariableHigh

Data synthesized from literature on prazosin and its analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.

Synthesis of 4-Substituted Cyclohexanones

A general method for the synthesis of 4-substituted cyclohexanones involves the catalytic hydrogenation of the corresponding 4-substituted phenol to yield a 4-substituted cyclohexanol, followed by oxidation to the cyclohexanone.[8]

Workflow for Synthesis of 4-Substituted Cyclohexanone

Synthesis Phenol 4-Substituted Phenol Cyclohexanol 4-Substituted Cyclohexanol Phenol->Cyclohexanol Catalytic Hydrogenation Catalyst1 Hydrogenation Catalyst (e.g., Rh/C) Hydrogen H₂ Cyclohexanone 4-Substituted Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation Oxidant Oxidizing Agent (e.g., TEMPO/NaOCl)

Caption: General synthesis route for 4-substituted cyclohexanones.

Radioligand Receptor Binding Assay (5-HT₁ₐ Receptor)

This protocol is adapted from established methods for determining the binding affinity of a test compound to the 5-HT₁ₐ receptor.[9][10][11]

Experimental Workflow for 5-HT₁ₐ Receptor Binding Assay

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Membranes Cell Membranes with 5-HT₁ₐ Receptors Incubate Incubate at Room Temperature Membranes->Incubate Radioligand Radioligand (e.g., [³H]8-OH-DPAT) Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from a cell line recombinantly expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 cells).[9]

  • Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, at a pH of 7.4.[9]

  • Incubation: In a total volume of 1 ml, incubate the cell membranes (approximately 10-20 µg of protein) with a fixed concentration of the radioligand (e.g., 0.25 nM [³H]8-OH-DPAT) and varying concentrations of the test compound.[9]

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT₁ₐ ligand (e.g., 10 µM metergoline).[9]

  • Incubation Time and Temperature: Incubate the mixture for 60 minutes at room temperature.[9]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cannabinoid Receptor Binding Assay (CB₁)

This protocol provides a general method for assessing the binding affinity of compounds to the CB₁ receptor.[12][13][14]

Experimental Workflow for CB₁ Receptor Binding Assay

CB1_Binding_Assay cluster_prep_cb1 Preparation cluster_incubation_cb1 Incubation cluster_separation_cb1 Separation & Detection Membranes_CB1 Cell Membranes with CB₁ Receptors Incubate_CB1 Incubate at 30°C Membranes_CB1->Incubate_CB1 Radioligand_CB1 Radioligand (e.g., [³H]CP-55,940) Radioligand_CB1->Incubate_CB1 TestCompound_CB1 Test Compound TestCompound_CB1->Incubate_CB1 Filter_CB1 Rapid Filtration Incubate_CB1->Filter_CB1 Wash_CB1 Wash to Remove Unbound Ligand Filter_CB1->Wash_CB1 Scintillation_CB1 Scintillation Counting Wash_CB1->Scintillation_CB1

Caption: Workflow for a competitive CB₁ radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Use membranes from cells expressing the human CB₁ receptor.

  • Assay Buffer: The incubation buffer typically consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA.[12]

  • Incubation: Incubate the membranes (e.g., 5 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940) and various concentrations of the test compound.[12]

  • Non-specific Binding: Determine non-specific binding using a high concentration of an unlabeled CB₁ ligand (e.g., 5,000 nM unlabeled CP-55,940).[12]

  • Incubation Time and Temperature: Incubate for 1 hour at 30°C with gentle shaking.[12]

  • Filtration: Terminate the reaction by rapid filtration through GF/B filter plates.[12]

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine IC₅₀ and Kᵢ values as described for the 5-HT₁ₐ assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine-containing compounds is highly dependent on the nature of the substituents on the piperazine ring and any connected scaffolds.[1][15][16]

Logical Relationship of SAR

SAR cluster_structure Chemical Structure cluster_activity Biological Activity Core Piperazine-Cyclohexanone Core Affinity Receptor Binding Affinity Core->Affinity R1 Substituent at N4 of Piperazine R1->Affinity Influences Selectivity Receptor Subtype Selectivity R1->Selectivity Influences R2 Modifications on Cyclohexanone R2->Affinity Influences IntrinsicActivity Intrinsic Activity (Agonist/Antagonist) R2->IntrinsicActivity Influences

References

Comparing the efficacy of 4-(4-Methylpiperazin-1-yl)cyclohexanone to standard reference compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of published data on the biological activity and efficacy of 4-(4-Methylpiperazin-1-yl)cyclohexanone. As a result, a direct comparison to standard reference compounds, as requested, cannot be provided at this time.

The initial search for this specific compound primarily yielded listings from chemical suppliers, which provide basic chemical and physical properties but no information regarding its biological effects, mechanism of action, or potential therapeutic applications. Without this foundational data, it is not possible to identify appropriate standard reference compounds for a meaningful comparison of efficacy.

Further searches for related cyclohexanone derivatives indicate that this class of compounds has been investigated for various therapeutic purposes, including antimicrobial and anticancer activities. However, these studies do not provide specific data on this compound.

Therefore, until research is published detailing the biological profile of this compound, including its therapeutic target and quantitative measures of its effects, a comparison guide with standard reference compounds cannot be developed.

Head-to-Head Comparison: 4-(4-Methylpiperazin-1-yl)cyclohexanone and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the inhibitory potential of 4-(4-Methylpiperazin-1-yl)cyclohexanone against key cellular kinases remains an area of active investigation. While direct head-to-head experimental data for this specific compound is not extensively available in peer-reviewed literature, we can infer its potential competitive landscape by examining inhibitors of homologous targets within relevant signaling pathways.

For the purpose of this guide, we will focus on the hypothetical inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a well-established therapeutic target in neurodegenerative diseases and certain cancers. This allows for a structured comparison with known DYRK1A inhibitors, providing a framework for potential future studies involving this compound.

Comparative Inhibitor Analysis

The following table summarizes the inhibitory activity of several known kinase inhibitors against DYRK1A and other related kinases. This provides a benchmark against which the performance of novel compounds like this compound could be assessed.

Compound NameTarget Kinase(s)IC50 (nM)Key Characteristics & Limitations
Harmine DYRK1A30 - 80Natural product, potent DYRK1A inhibitor. Also a strong inhibitor of monoamine oxidase A (MAO-A), leading to potential side effects.
CX-4945 (Silmitasertib) CK2, DYRK1ACK2: 1; DYRK1A: ~100Potent and selective inhibitor of Casein Kinase 2 (CK2), also shows activity against DYRK1A. Has been granted Orphan Drug Designation for cholangiocarcinoma.
Epigallocatechin gallate (EGCG) DYRK1AVariableA polyphenol found in green tea with inhibitory activity towards DYRK1A. Limited clinical utility due to poor pharmacokinetic properties.
Lorecivivint (SM04690) CLK2, DYRK1ACLK2: 5.8; DYRK1A: 26.9A pan-CLK/DYRK inhibitor currently in clinical development for osteoarthritis.
FRTX-02 (VRN024219) DYRK1A, DYRK1B, CLK1, CLK2DYRK1A: 2.9; DYRK1B: 1.9; CLK1: 4; CLK2: 3.7A potent DYRK1 inhibitor with activity against other CMGC kinases.

Signaling Pathway Context

DYRK1A is a dual-specificity kinase that can phosphorylate both serine/threonine and tyrosine residues on its substrates. Its activity is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of DYRK1A has been linked to several pathologies, making it an attractive target for therapeutic intervention.

DYRK1A_Signaling_Pathway Substrates Substrates DYRK1A DYRK1A Substrates->DYRK1A Phosphorylation Phosphorylated_Substrates Phosphorylated_Substrates DYRK1A->Phosphorylated_Substrates Cellular_Processes Cellular_Processes Phosphorylated_Substrates->Cellular_Processes Regulation Inhibitors Inhibitors Inhibitors->DYRK1A Inhibition

Caption: Simplified DYRK1A signaling pathway and point of inhibition.

Experimental Protocols

To facilitate comparative studies, standardized experimental protocols are essential. Below are methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human kinase (e.g., DYRK1A), appropriate peptide substrate, ATP, kinase buffer, test compound (e.g., this compound) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare_Reagents Start->Prepare_Reagents Kinase_Reaction Kinase_Reaction Prepare_Reagents->Kinase_Reaction Signal_Detection Signal_Detection Kinase_Reaction->Signal_Detection Data_Analysis Data_Analysis Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular context.

Protocol:

  • Reagents and Materials: Cultured cells, cell lysis buffer, test compound, and antibodies for Western blotting.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and lyse the cells.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the amount of the target protein (e.g., DYRK1A) remaining in the soluble fraction by Western blotting.

  • Data Analysis:

    • Compare the thermal stability of the target protein in the presence and absence of the compound. An increase in thermal stability indicates target engagement.

Conclusion

While direct comparative data for this compound is currently limited, this guide provides a framework for its evaluation as a potential kinase inhibitor. By employing standardized in vitro and cellular assays, researchers can systematically characterize its potency, selectivity, and target engagement, enabling a robust head-to-head comparison with existing inhibitors and paving the way for its potential development as a novel therapeutic agent. The provided experimental protocols and comparative data on known DYRK1A inhibitors serve as a valuable resource for initiating such investigations.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Protocols

This document provides detailed procedural guidance for the safe handling and disposal of 4-(4-Methylpiperazin-1-yl)cyclohexanone in a laboratory setting. Researchers, scientists, and professionals in drug development must adhere to these protocols to ensure personal safety and environmental compliance. The following procedures are based on the hazardous characteristics of structurally related compounds, including piperazine and cyclohexanone derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to treat this compound as a hazardous waste.

Hazard Profile and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that may cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation or chemical burns.[2]
Body Protection Laboratory coat.To protect against incidental contact and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of potentially harmful vapors.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to final disposal by a licensed service.

1. Waste Identification and Segregation:

  • Categorization: Classify this compound as a hazardous chemical waste. Due to its components, it may be considered both a flammable and corrosive material.

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Store separately from acids and oxidizing agents.[4]

2. Waste Collection and Storage:

  • Container: Use a compatible, leak-proof container with a secure screw cap.[4] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4] Keep the container away from heat, sparks, and open flames.

3. Spill Management:

  • Minor Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[5] Collect the contaminated absorbent material into a designated hazardous waste container.

  • Major Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1] Puncture the empty container to prevent reuse.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of Waste (Unused chemical, reaction residues, contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Collect in a dedicated, labeled container) B->C D Store in Satellite Accumulation Area (Cool, dry, well-ventilated, away from incompatibles) C->D E Arrange for Professional Disposal (Contact licensed waste disposal service) D->E F Handle Empty Containers (Triple rinse, collect rinsate, puncture container) E->F

Disposal Workflow

This procedural guidance is designed to ensure the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and your local regulations.

References

Essential Safety and Logistics for Handling 4-(4-Methylpiperazin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known quantitative data for 4-(4-Methylpiperazin-1-yl)cyclohexanone is provided below. Due to the limited availability of specific experimental data, some properties are inferred from related compounds.

PropertyValueSource
CAS Number155778-84-0[1][2]
Molecular FormulaC11H20N2O[1][2]
Molecular Weight196.29 g/mol [1]
Purity97%[1]
Storage ConditionsRoom temperature[1]
Shipping ConditionsRoom temperature[1]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of any potential vapors or dust.[3][4]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE): The following personal protective equipment should be worn at all times when handling this compound.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.Protects against splashes and airborne particles.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.[6]
Skin and Body Protection Laboratory coat.Protects against chemical spills.[3]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[3][7]Prevents respiratory irritation.

Handling Procedures:

  • Avoid all personal contact, including inhalation.[3][8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Keep the container tightly sealed when not in use.[8]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in the original, tightly sealed container.[3]

Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams.[9]

  • Label the container with "Hazardous Waste" and the chemical name.[9]

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[10]

Experimental Protocols

Spill Cleanup: In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • For large spills, contain the spill and contact your institution's environmental health and safety department.[11]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Review SDS of Related Compounds PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation PPE->Vent Handling Handle in Fume Hood Vent->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Waste Collect in Labeled Hazardous Waste Container Handling->Waste Generate Waste Storage->Waste Disposal Dispose via Licensed Contractor Waste->Disposal Spill Spill Cleanup FirstAid First Aid

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.